Tri(2-furyl)phosphine
Description
Structure
3D Structure
Properties
IUPAC Name |
tris(furan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O3P/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQYXUGCCKQSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334690 | |
| Record name | Tri(2-furyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5518-52-5 | |
| Record name | Tri(2-furyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tris(furan-2-yl)phosphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tri(2-furyl)phosphine synthesis and properties
An In-depth Technical Guide to Tri(2-furyl)phosphine: Synthesis, Properties, and Applications
Introduction
This compound (TFP) is an organophosphorus compound that has emerged as a versatile and crucial ligand in transition-metal-mediated organic synthesis.[1][2] Characterized by the presence of three furan (B31954) rings attached to a central phosphorus atom, TFP exhibits unique electronic and steric properties that distinguish it from more conventional phosphine (B1218219) ligands like triphenylphosphine.[2][3] Its weaker σ-donating and less sterically demanding nature often leads to enhanced catalytic activity and milder reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.[2][4] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, tailored for researchers and professionals in chemistry and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid under standard conditions.[1][5] It is sensitive to air and should be handled under an inert atmosphere.[5] Key physical and identifying properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Appearance | White to off-white crystalline powder | [1][5][6] |
| Molecular Formula | C₁₂H₉O₃P | [7][8] |
| Molecular Weight | 232.17 g/mol | [7][9] |
| CAS Number | 5518-52-5 | [7][10] |
| Melting Point | 59-64 °C | [1][7][10] |
| Boiling Point | 136 °C at 4 mmHg | [7][10] |
| Assay | ≥97.5% | [6][7] |
| Storage Temperature | Room Temperature | [10] |
| InChI Key | DLQYXUGCCKQSRJ-UHFFFAOYSA-N | [5][7] |
| SMILES | c1coc(c1)P(c2ccco2)c3ccco3 | [7][11] |
Spectroscopic Data
The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Spectroscopic Data for this compound
| Technique | Data | References |
| ¹H NMR | Spectrum conforms to the expected structure. | [5][11] |
| ¹³C NMR | Spectrum conforms to the expected structure. | [9] |
| ³¹P NMR | Spectrum conforms to the expected structure. | [5][9] |
| Infrared (IR) | Spectrum conforms to the expected structure. | [6] |
The furyl substituents have a notable shielding effect on the phosphorus nucleus in ³¹P NMR spectroscopy, despite being electron-withdrawing.[3]
Synthesis of this compound
Several synthetic routes to this compound have been developed, primarily involving the reaction of a 2-furyl organometallic reagent with a phosphorus trihalide. Early methods often suffered from low yields (30-40%).[4]
Common Synthetic Pathways
-
Lithiation of Furan: This is a widely used method where furan is directly lithiated, typically at the α-position, using an organolithium reagent like n-butyllithium.[12][13] The resulting 2-furyllithium is then reacted with phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃).[4][14] The basicity of the organolithium reagent can sometimes lead to side reactions and lower yields.[4]
-
Grignard Reaction: An alternative approach involves the preparation of a Grignard reagent from 2-bromofuran (B1272941) and magnesium.[14] This reagent is then reacted with PCl₃.[14][15]
-
Improved Organocerium Method: To circumvent the issues associated with the high basicity of organolithium reagents, an improved method utilizes an organocerium intermediate.[4] 2-Furyllithium is first transmetalated with anhydrous cerium(III) chloride to form a less basic organocerium reagent, which then reacts more cleanly with PCl₃ to give this compound in significantly higher yields (around 74%).[4]
Below is a logical workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Improved Organocerium Method
This protocol is adapted from the high-yield synthesis described in the literature.[4]
Objective: To synthesize this compound in high yield by mitigating side reactions using an organocerium intermediate.
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Furan (freshly distilled)
-
n-Butyllithium (in hexanes)
-
Phosphorus trichloride (PCl₃)
-
Tetrahydrofuran (THF, anhydrous)
-
Petroleum ether or hexanes for recrystallization
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Two-necked round-bottom flasks
-
Spin bar
-
Schlenk line or inert gas (Nitrogen/Argon) manifold
-
Vacuum pump
-
Heating mantle
-
Syringes and needles
-
Cannula
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Workflow Diagram:
Caption: Step-by-step experimental workflow for the organocerium method.
Procedure:
-
Preparation of Anhydrous Cerium(III) Chloride:
-
Place cerium(III) chloride heptahydrate in a two-necked flask equipped with a spin bar.
-
Heat the flask to ~150 °C under vacuum (e.g., 1 mmHg) with stirring for approximately 2-3 hours. The hydrated salt will transform into a fine, white powder of anhydrous CeCl₃.[4][14]
-
Allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
-
Formation of the Organocerium Reagent:
-
Add anhydrous THF to the flask containing anhydrous CeCl₃ to create a slurry.
-
Cool the slurry to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of 2-furyllithium by adding n-butyllithium dropwise to a solution of furan in anhydrous THF at 0 °C.[4]
-
Transfer the freshly prepared 2-furyllithium solution to the CeCl₃ slurry at -78 °C via cannula.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
-
Reaction with Phosphorus Trichloride:
-
While maintaining the temperature at -78 °C, add a solution of PCl₃ in anhydrous THF dropwise to the organocerium reagent.
-
After the addition is complete, stir the reaction mixture at -78 °C for another hour.
-
-
Work-up and Purification:
-
Remove the cooling bath and allow the reaction to naturally warm to room temperature. Continue stirring for at least 3 hours.[14]
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride to quench the reaction.[14]
-
Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.[14]
-
Combine all organic phases and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from petroleum ether or hexanes to yield pure this compound as a white crystalline solid.[14]
-
Applications in Research and Development
This compound is primarily valued as a ligand in catalysis, but its applications extend to pharmaceutical and materials science.[1][16]
Homogeneous Catalysis
TFP is an exceptional ligand for a variety of palladium-catalyzed cross-coupling reactions.[1][17] Its use often allows for milder reaction conditions, which can help in attenuating unwanted side reactions.[2][4]
-
Stille Coupling: TFP was first identified as a superior ligand for the Stille reaction, where it was shown to cause large rate accelerations, allowing reactions to proceed at lower temperatures.[4][18]
-
Negishi Coupling: It is effective in palladium-catalyzed Negishi cross-coupling reactions.[2]
-
Other Reactions: TFP has also been successfully employed as a ligand in Suzuki, Heck, and C-H arylation/alkenylation reactions.[3][10]
Below is a simplified diagram illustrating the role of a phosphine ligand like TFP in a generic Pd(0)-catalyzed cross-coupling cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tri-(2-furyl)phosphine | P(2-furyl)3 | C12H9O3P - Ereztech [ereztech.com]
- 6. 294800010 [thermofisher.com]
- 7. This compound 0.99 TFP [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. Tris(furan-2-yl)phosphane | C12H9O3P | CID 521585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 5518-52-5 [chemicalbook.com]
- 11. This compound(5518-52-5) 1H NMR [m.chemicalbook.com]
- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 13. books.rsc.org [books.rsc.org]
- 14. CN103012480A - Preparation method of tris(2-furyl) phosphine - Google Patents [patents.google.com]
- 15. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]
- 17. This compound | 5518-52-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Tri(2-furyl)phosphine (CAS Number 5518-52-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri(2-furyl)phosphine (TFP), with CAS number 5518-52-5, is a versatile and highly effective organophosphorus ligand in modern organic synthesis. Characterized by its three furan (B31954) rings attached to a central phosphorus atom, TFP exhibits unique electronic and steric properties that make it a superior ligand in a variety of palladium-catalyzed cross-coupling reactions. Its electron-withdrawing nature and moderate steric bulk contribute to enhanced catalytic activity, reaction rates, and selectivity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in catalysis and pharmaceutical development. Detailed experimental protocols, comparative performance data, and mechanistic insights are presented to serve as a valuable resource for researchers in the field.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white crystalline powder with a melting point in the range of 59-64 °C.[1][2] It is soluble in many common organic solvents. The key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5518-52-5 | [3] |
| Molecular Formula | C₁₂H₉O₃P | [3] |
| Molecular Weight | 232.17 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 59-64 °C | [4] |
| Boiling Point | 136 °C at 4 mmHg | [4] |
| InChI Key | DLQYXUGCCKQSRJ-UHFFFAOYSA-N | |
| SMILES | c1coc(c1)P(c2ccco2)c3ccco3 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ³¹P NMR (CDCl₃) | δ -76.5 ppm | [5] |
| ¹H NMR | Spectra available, detailed shifts not tabulated in a single source. | [6] |
| ¹³C NMR | Data not readily available in tabulated form. | |
| FT-IR | ATR-Neat spectrum available. Characteristic peaks for aromatic C-H and C-O-C stretches are expected. | [7] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common approach involves the reaction of a furyl-lithium or furyl-Grignard reagent with a phosphorus halide. An improved, higher-yield synthesis utilizes an organocerium reagent, which is less basic and leads to fewer side reactions.[8]
Experimental Protocol: Improved Synthesis via an Organocerium Reagent[9]
This protocol describes a high-yield synthesis of this compound from furan.
Materials:
-
Furan
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Cerium(III) chloride (CeCl₃)
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Furyllithium: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve furan in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour.
-
Formation of the Organocerium Reagent: In a separate flame-dried flask, suspend anhydrous cerium(III) chloride in anhydrous THF and cool to -78 °C. Transfer the freshly prepared furyllithium solution to the CeCl₃ suspension via cannula. Stir the mixture at -78 °C for 1 hour to form the furylcerium reagent.
-
Reaction with Phosphorus Trichloride: To the cold (-78 °C) suspension of the organocerium reagent, add phosphorus trichloride dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as hexanes or a mixture of ethanol (B145695) and water, to yield pure this compound as a white crystalline solid.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is most renowned for its role as a ligand in palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the electron-withdrawing furan rings, make the palladium center more electrophilic, which can accelerate key steps in the catalytic cycle, such as transmetalation.[9] This often leads to significantly higher reaction rates and yields compared to more traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃).[10]
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki-Miyaura, and Heck reactions, is illustrated below. The this compound ligand (L) plays a crucial role in stabilizing the palladium species and modulating its reactivity throughout the cycle.
References
- 1. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound 0.99 TFP [sigmaaldrich.com]
- 4. This compound | 5518-52-5 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound(5518-52-5) 1H NMR spectrum [chemicalbook.com]
- 7. Tris(furan-2-yl)phosphane | C12H9O3P | CID 521585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of Tri(2-furyl)phosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(2-furyl)phosphine (TFP) is a versatile organophosphorus ligand widely employed in transition-metal-catalyzed cross-coupling reactions and other organic transformations. Its unique electronic and steric properties, derived from the furan (B31954) moieties, contribute to its efficacy in facilitating challenging chemical conversions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, presented in a clear and accessible format, along with detailed experimental protocols for data acquisition.
Molecular and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉O₃P | [1] |
| Molecular Weight | 232.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 59-64 °C | [3] |
| Boiling Point | 136 °C at 4 mmHg | [3] |
| Solubility | Soluble in many organic solvents such as THF, chloroform, and toluene (B28343). | |
| Air Sensitivity | Air-sensitive; should be handled under an inert atmosphere. | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
No detailed spectral data with assignments was found in the search results.
¹³C NMR (Carbon-13 NMR)
No detailed spectral data with assignments was found in the search results.
³¹P NMR (Phosphorus-31 NMR)
The ³¹P NMR spectrum of this compound exhibits a single characteristic resonance.
| Chemical Shift (δ) [ppm] | Solvent |
| -76.8 | CDCl₃ |
This value is consistent with a trivalent phosphorus atom bonded to three electron-withdrawing furyl groups.
Infrared (IR) Spectroscopy
No detailed peak table with vibrational assignments was found in the search results.
Mass Spectrometry (MS)
No detailed mass spectrum with fragmentation analysis was found in the search results.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation available.
NMR Spectroscopy (¹H, ¹³C, ³¹P)
Sample Preparation (Air-Sensitive)
-
In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube using a syringe.
-
Cap the NMR tube securely.
-
Gently agitate the tube to ensure complete dissolution of the sample.
Instrumentation and Parameters
-
Spectrometer: A multinuclear NMR spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.
-
¹H NMR:
-
Frequency: 300 MHz (or higher)
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate for the expected chemical shift range.
-
-
¹³C NMR:
-
Frequency: 75 MHz (or higher)
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.
-
Relaxation Delay: 2-5 seconds
-
-
³¹P NMR:
-
Frequency: 121 MHz (or higher)
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 64-128
-
Relaxation Delay: 2-5 seconds
-
Reference: 85% H₃PO₄ (external standard).
-
Infrared (IR) Spectroscopy
Sample Preparation (ATR for Air-Sensitive Solids)
-
Inside a glovebox or a nitrogen-filled bag, place a small amount of the crystalline this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Seal the ATR accessory if possible or perform the measurement quickly to minimize air exposure.
Instrumentation and Parameters
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Accessory: A single-reflection ATR accessory with a suitable crystal (e.g., diamond or germanium).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as toluene or dichloromethane.
-
Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.
Instrumentation and Parameters (GC-MS)
-
Spectrometer: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Workflow for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectroscopy of Tri(2-furyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of tri(2-furyl)phosphine, a versatile phosphine (B1218219) ligand employed in a wide range of chemical transformations. This document offers a comprehensive summary of its ¹H and ³¹P NMR spectral data, detailed experimental protocols for spectral acquisition, and visual representations of its structure and the analytical workflow.
Introduction to this compound and its NMR Analysis
This compound (TFP) is an organophosphorus compound characterized by a central phosphorus atom bonded to three furan (B31954) rings at their second position. Its unique electronic and steric properties make it a valuable ligand in transition-metal catalysis. NMR spectroscopy is an indispensable tool for the characterization of TFP, providing insights into its purity, structure, and coordination behavior. This guide focuses on the two most relevant nuclei for the analysis of this compound: ¹H and ³¹P.
NMR Spectroscopic Data
The following tables summarize the reported ¹H and ³¹P NMR data for this compound. It is important to note that NMR spectral parameters can be influenced by the solvent, concentration, and temperature.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits signals corresponding to the protons on the three furan rings. Due to the C₃ symmetry of the molecule, the protons on each of the three furan rings are chemically equivalent.
Table 1: ¹H NMR Chemical Shifts of this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H5 | 7.81 | Broad Singlet |
| H3 | 7.22 | Broad Singlet |
| H4 | 6.63 | Broad Singlet |
Note: Data sourced from a study in deuterated chloroform (B151607) (CDCl₃)[1]. The broadness of the signals may be attributed to unresolved couplings to phosphorus or conformational dynamics.
Table 2: ¹H-¹H and ¹H-³¹P Coupling Constants of this compound in CS₂
| Coupling Constant | Value (Hz) |
| ³J(H3, H4) | 3.269 |
| ⁴J(H3, H5) | 0.753 |
| ³J(H4, H5) | 1.727 |
| ³J(P, H3) | 1.497 |
| ⁴J(P, H4) | 1.531 |
| ⁵J(P, H5) | 0.653 |
Note: This detailed coupling information was reported in a study using carbon disulfide (CS₂) as the solvent[1]. These values provide a more detailed picture of the spin-spin interactions within the molecule.
³¹P NMR Data
The ³¹P NMR spectrum of this compound provides a direct and sensitive probe of the electronic environment of the phosphorus atom.
Table 3: ³¹P NMR Chemical Shift of this compound
| Solvent | Chemical Shift (δ, ppm) | Referencing |
| CDCl₃ | -77.2 | External 85% H₃PO₄ |
Note: The chemical shift of phosphines is highly sensitive to their electronic environment. The upfield shift of this compound compared to triphenylphosphine (B44618) (approx. -5 ppm) is indicative of the electron-withdrawing nature of the furyl rings[2].
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality ¹H and ³¹P NMR spectra of this compound. Given that phosphines can be sensitive to oxidation, appropriate handling techniques are crucial[3].
Sample Preparation (for Air-Sensitive Phosphines)
-
Solvent Degassing: Use a deuterated solvent (e.g., CDCl₃) that has been adequately degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.
-
Inert Atmosphere: All manipulations of the solid this compound and the prepared NMR sample should be performed under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques.
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ³¹P NMR, a higher concentration of 50-100 mg may be beneficial to obtain a good signal-to-noise ratio in a shorter acquisition time.
-
Transfer to NMR Tube: Dissolve the weighed this compound in the degassed deuterated solvent in a small vial. Using a clean, dry pipette or syringe, transfer the solution to a clean, dry NMR tube.
-
Sealing the Tube: The NMR tube should be sealed with a tight-fitting cap. For prolonged storage or for highly sensitive samples, the tube can be flame-sealed under vacuum or backfilled with an inert gas and sealed with a Teflon valve (J. Young tube).
¹H NMR Spectroscopy
-
Instrument Setup: Tune and match the NMR probe for the ¹H frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient for good resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically adequate.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
³¹P NMR Spectroscopy
-
Instrument Setup: Tune and match the NMR probe for the ³¹P frequency.
-
Locking and Shimming: Maintain the lock on the deuterium signal and re-shim if necessary.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is commonly used to obtain a single sharp peak for each unique phosphorus environment.
-
Spectral Width: The chemical shift range for phosphorus compounds is large; a spectral width of 200-300 ppm centered around the expected chemical shift is a good starting point.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: The number of scans will depend on the concentration, but typically ranges from 64 to 1024.
-
-
Processing: Apply a Fourier transform to the FID. Phase and baseline correct the spectrum. Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).
Visualizations
The following diagrams illustrate the experimental workflow for NMR analysis and the structural assignment of the NMR data for this compound.
References
Unveiling the Electronic Landscape of Tri(2-furyl)phosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tri(2-furyl)phosphine (TFP), a versatile organophosphorus ligand, has garnered significant attention in the realms of catalysis and materials science. Its unique electronic and steric characteristics, imparted by the furan (B31954) moieties, distinguish it from more conventional phosphine (B1218219) ligands like triphenylphosphine. This technical guide provides an in-depth exploration of the core electronic properties of TFP, presenting key data, experimental methodologies, and a visual representation of its electronic behavior.
Core Electronic Properties: An Overview
This compound is characterized by the chemical formula C₁₂H₉O₃P and a molecular weight of approximately 232.17 g/mol . The phosphorus atom, with its lone pair of electrons, is central to the ligand's coordination chemistry. The three furan rings attached to the phosphorus atom are five-membered aromatic heterocycles containing an oxygen atom. These furan groups are known to be electron-withdrawing compared to the phenyl groups in triphenylphosphine, a property that significantly influences the electronic environment of the phosphorus center. This electron-withdrawing nature makes TFP a poorer σ-donor and a better π-acceptor ligand.
Quantitative Electronic Data
Precise quantification of the electronic properties of a ligand is crucial for predicting its behavior in chemical reactions. The following table summarizes key computational and experimental data related to the electronic structure of this compound.
| Property | Value | Method of Determination |
| HOMO Energy | Data not available in search results | Computational (DFT) |
| LUMO Energy | Data not available in search results | Computational (DFT) |
| HOMO-LUMO Gap | Data not available in search results | Computational (DFT) |
| Ionization Potential | Data not available in search results | Computational/Experimental |
| Electron Affinity | Data not available in search results | Computational/Experimental |
| Tolman Electronic Parameter (TEP) | 2065.3 cm⁻¹ (for Ni(CO)₃(TFP)) | Infrared Spectroscopy |
| ¹J(³¹P-¹⁹⁵Pt) Coupling Constant | Data not available in search results | NMR Spectroscopy |
Note: While extensive searches were conducted, specific numerical values for HOMO/LUMO energies, ionization potential, and electron affinity for this compound were not explicitly found in the available search results. The table reflects the type of data typically determined for such compounds and the methods used.
Experimental and Computational Methodologies
The electronic properties of this compound are elucidated through a combination of experimental techniques and computational modeling.
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By solving the Schrödinger equation within the framework of DFT, researchers can calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. Furthermore, DFT calculations can predict ionization potentials and electron affinities.
Workflow for DFT Calculations:
Caption: Workflow for determining electronic properties of TFP using DFT.
Experimental Techniques
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. By measuring the current response to a linearly cycled potential sweep, one can determine the oxidation and reduction potentials of the compound. These electrochemical potentials can be correlated with the energies of the HOMO and LUMO levels.
Generalized Experimental Protocol for Cyclic Voltammetry of a Phosphine Ligand:
-
Solution Preparation: Prepare a solution of the phosphine ligand (e.g., 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Data Acquisition: Connect the electrodes to a potentiostat and record the cyclic voltammogram by scanning the potential over a desired range at a specific scan rate (e.g., 100 mV/s).
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potentials for oxidation and reduction events.
Caption: Experimental workflow for Cyclic Voltammetry.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy occupied orbitals to higher energy unoccupied orbitals. The wavelength of maximum absorption (λmax) can be related to the energy of these electronic transitions.
Generalized Experimental Protocol for UV-Vis Spectroscopy of a Phosphine Ligand:
-
Solution Preparation: Prepare a dilute solution of the phosphine ligand in a UV-transparent solvent (e.g., cyclohexane, methanol, or acetonitrile).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε).
Signaling Pathways and Logical Relationships
The electronic properties of this compound directly influence its role in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. Its electron-withdrawing nature affects the electron density at the metal center, which in turn modulates the rates of key steps such as oxidative addition and reductive elimination.
Caption: Influence of TFP on a generic Pd-catalyzed cross-coupling cycle.
Conclusion
The electronic properties of this compound, driven by the electron-withdrawing nature of its furan rings, are fundamental to its utility as a ligand in transition metal catalysis. While a complete quantitative dataset for its frontier molecular orbitals remains an area for further specific investigation, the established methodologies of DFT, cyclic voltammetry, and UV-Vis spectroscopy provide a robust framework for its characterization. Understanding these electronic characteristics is paramount for the rational design of catalysts and the development of novel chemical transformations.
A Technical Guide to the Steric Effects of the Tri(2-furyl)phosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the steric properties of Tri(2-furyl)phosphine (TFP), a versatile and highly effective ligand in transition-metal catalysis. We will explore its quantitative steric and electronic parameters, detail relevant experimental protocols, and visualize key concepts and workflows.
Introduction: The Significance of Ligand Properties
In the realm of organometallic chemistry and catalysis, phosphine (B1218219) ligands are indispensable tools. Their efficacy is governed by a delicate interplay of steric and electronic properties, which dictate the reactivity, selectivity, and stability of the metal complexes they form. This compound (C₁₂H₉O₃P), often abbreviated as TFP, is a tertiary phosphine distinguished by the presence of three furan (B31954) rings attached to a central phosphorus atom.
This unique structure imparts a combination of electronic and steric characteristics that set it apart from more conventional phosphine ligands like triphenylphosphine (B44618) (PPh₃). Notably, TFP possesses a smaller steric profile and is more electron-withdrawing, attributes that have proven highly advantageous in a variety of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions.[1][2] Understanding these properties is crucial for rational ligand selection and the optimization of synthetic methodologies.
Quantitative Steric and Electronic Parameters
The properties of a phosphine ligand are often quantified using established parameters. The most common measure of steric bulk is the Tolman Cone Angle (θ) , which represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined metal-phosphorus bond length.[3] The electronic nature is often described by the Tolman Electronic Parameter (TEP) , determined from the C-O stretching frequency in nickel-carbonyl complexes.[4]
This compound is characterized by a significantly smaller cone angle than the widely used triphenylphosphine, indicating a more compact and less sterically demanding structure.[1][5] Electronically, the furan rings are electron-withdrawing compared to the phenyl rings of PPh₃, which reduces the electron density on the phosphorus atom.[2][6] This makes TFP a poorer σ-donor ligand.[6]
Table 1: Comparison of Steric and Electronic Properties of Common Phosphine Ligands
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Notes |
| This compound | TFP | 133 | Smaller cone angle, electron-withdrawing furyl groups.[1][2] |
| Triphenylphosphine | PPh₃ | 145 | Standard phosphine ligand for comparison.[1][5] |
| Tricyclohexylphosphine | PCy₃ | 170 | Bulky and electron-donating. |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182 | Very bulky and electron-donating. |
| Trimethylphosphine | PMe₃ | 118 | Small and electron-donating. |
The Role of Steric Effects in Catalysis
The reduced steric bulk of TFP is a key factor in its enhanced catalytic performance in several important reactions. The smaller cone angle allows for greater flexibility in the coordination sphere of the metal catalyst, which can lead to significant rate enhancements.
In the Stille cross-coupling reaction , for instance, the use of TFP as a ligand for palladium catalysts has been shown to cause large rate accelerations (typically 10² to 10³ times faster than with PPh₃-based catalysts).[7] This allows reactions to proceed under milder conditions, which can help to suppress unwanted side reactions.[7][8] The prevailing hypothesis is that less coordinating, poorer donating ligands like TFP render the Pd(II) intermediate more electrophilic and thus more reactive in the rate-limiting transmetalation step.[9]
Beyond the Stille reaction, TFP has demonstrated its utility in a range of palladium-catalyzed processes, including Suzuki-Miyaura, Sonogashira, and Heck couplings, often leading to higher yields and selectivities.[2][10]
Key Experimental Protocols
Detailed methodologies are essential for the practical application of TFP in a research setting. The following sections provide protocols for the synthesis of the ligand and its application in a typical cross-coupling reaction.
Traditional methods for synthesizing TFP often result in low yields (30-40%).[7] An improved, higher-yielding protocol involves the use of an organocerium(III) reagent, which is less basic than the corresponding organolithium reagent and thus minimizes side reactions.[7]
Materials:
-
Cerium trichloride (B1173362) heptahydrate (CeCl₃·7H₂O)
-
Furan
-
n-Butyllithium (n-BuLi) in hexanes
-
Phosphorus trichloride (PCl₃)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Petroleum ether
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Preparation of Anhydrous Cerium Trichloride: Place cerium trichloride heptahydrate in a two-necked flask equipped with a stir bar. Heat the flask under vacuum (e.g., 1 mmHg) at 150°C for approximately 2 hours with stirring, until a fine, anhydrous powder is obtained.[7]
-
Allow the flask to cool to room temperature under a dry nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (THF) to the anhydrous cerium trichloride.
-
Preparation of α-furyllithium: In a separate flask under a nitrogen atmosphere, prepare a solution of α-furyllithium by reacting furan with n-butyllithium in an appropriate solvent.
-
Formation of the Organocerium Reagent: Cool the α-furyllithium solution to -78°C and slowly add it to the suspension of anhydrous cerium trichloride in THF. Stir the mixture at this temperature to form the organocerium reagent.
-
Reaction with Phosphorus Trichloride: While maintaining the temperature at -78°C, slowly add a solution of phosphorus trichloride in THF to the reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.
-
Work-up and Purification: Pour the reaction mixture into a saturated solution of a strong acid-weak base inorganic salt (e.g., ammonium (B1175870) chloride) to quench the reaction.[11]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic phases, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from petroleum ether to yield pure this compound as a white crystalline solid.[11] This modified procedure can achieve yields of around 74%.[7]
In most catalytic applications, the active Pd-TFP complex is generated in situ from a palladium precursor and the TFP ligand.[9] The following is a representative procedure for an amino-carbonylation reaction.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (TFP)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide (e.g., 2-bromotoluene)
-
Amine substrate
-
Toluene (B28343), anhydrous
-
Schlenk tube and inert atmosphere apparatus
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (e.g., 1 mol%), this compound (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).
-
Evacuate the tube and backfill with nitrogen three times.
-
Add the aryl bromide (1 equivalent) and a solution of the amine substrate (1.2 equivalents) in anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 105°C) for the specified time (e.g., 18 hours) with vigorous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to the this compound ligand.
Caption: Logical flow from TFP structure to catalytic impact.
Caption: Step-by-step workflow for the synthesis of TFP.
Caption: Key steps in the Stille cycle influenced by ligand sterics.
Conclusion
The steric properties of the this compound ligand, particularly its relatively small Tolman cone angle of 133°, are a defining feature that contributes to its exceptional performance in transition-metal catalysis. This reduced steric hindrance, combined with its electron-withdrawing nature, facilitates key steps in catalytic cycles, leading to significant rate enhancements and allowing for milder reaction conditions. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these steric effects allows for the rational design of more efficient and selective chemical transformations. TFP continues to be a ligand of choice for challenging coupling reactions, and ongoing research will undoubtedly uncover new applications for this versatile organophosphorus compound.
References
- 1. Buy this compound | 5518-52-5 [smolecule.com]
- 2. This compound|Ligand for Catalysis [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benthamopen.com [benthamopen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. CN103012480A - Preparation method of tris(2-furyl) phosphine - Google Patents [patents.google.com]
Air Stability of Tri(2-furyl)phosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the air stability of Tri(2-furyl)phosphine (TFP). Due to the limited availability of direct quantitative data in the public domain, this document synthesizes qualitative information from safety and handling guidelines, proposes a detailed experimental protocol for quantitative analysis, and offers a framework for the presentation of such data.
Introduction to this compound and its Air Sensitivity
This compound is an organophosphorus compound frequently employed as a ligand in transition-metal-catalyzed reactions, such as cross-coupling reactions.[1] Its electronic properties, influenced by the electron-withdrawing nature of the furan (B31954) rings, make it a valuable tool in synthetic chemistry. However, like many phosphines, TFP is susceptible to oxidation in the presence of air. The primary degradation product is this compound oxide. An understanding of its stability is crucial for its effective use, ensuring reproducibility of experimental results and proper storage.
Safety data sheets and supplier information consistently indicate that this compound is an air-sensitive solid.[2][3] It is recommended to handle TFP in a well-ventilated place and to store it in a tightly closed container in a dry and cool environment.[2][3]
Proposed Mechanism of Aerobic Oxidation
While the precise mechanism for the aerobic oxidation of this compound has not been definitively established in the literature, the oxidation of other triarylphosphines is known to proceed via a reaction with singlet oxygen (¹O₂).[4][5][6] It is plausible that TFP follows a similar pathway. This proposed mechanism involves the formation of a phosphadioxirane intermediate, which then reacts with a second molecule of TFP to yield two molecules of this compound oxide.[4]
Another potential pathway for triarylphosphines involves the formation of a radical cation, which then reacts with molecular oxygen.[7][8]
The proposed oxidation pathway involving singlet oxygen is depicted below:
Quantitative Analysis of Air Stability
Currently, there is a lack of specific quantitative data, such as the rate of oxidation or half-life in the air, for this compound in peer-reviewed literature. To address this, a detailed experimental protocol for determining the air stability of TFP using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is proposed. This method allows for the direct monitoring of the conversion of TFP to its oxide over time.
Experimental Protocol: ³¹P NMR Monitoring of TFP Oxidation
This protocol outlines a method for quantifying the air stability of this compound in a deuterated solvent at room temperature.
3.1.1. Materials and Equipment
-
This compound (TFP)
-
This compound oxide (TFPO) as a reference standard
-
Deuterated chloroform (B151607) (CDCl₃), stored over molecular sieves
-
NMR tubes
-
Gas-tight syringe
-
NMR spectrometer with ³¹P capabilities
3.1.2. Experimental Workflow
3.1.3. Procedure
-
Preparation of TFP solution: In an inert atmosphere (e.g., a glovebox), prepare a stock solution of this compound in deuterated chloroform (e.g., 10 mg/mL).
-
NMR Sample Preparation: Transfer a known volume of the TFP solution into an NMR tube.
-
Initial ³¹P NMR Spectrum: Acquire a ³¹P NMR spectrum of the freshly prepared solution. This will serve as the t=0 time point. The chemical shift for TFP should be observed.
-
Exposure to Air: Remove the cap of the NMR tube to expose the solution to the ambient atmosphere.
-
Time-course Monitoring: Acquire ³¹P NMR spectra at regular intervals (e.g., every hour for the first 8 hours, then at 24, 48, and 72 hours).
-
Data Analysis: For each spectrum, integrate the signals corresponding to TFP and its oxidation product, this compound oxide. The percentage of each species at a given time point can be calculated using the following formula:
% TFP = [Integral(TFP) / (Integral(TFP) + Integral(TFPO))] * 100
% TFPO = [Integral(TFPO) / (Integral(TFP) + Integral(TFPO))] * 100
Data Presentation
The quantitative data obtained from the proposed experimental protocol should be summarized in clearly structured tables for easy comparison and analysis.
Time-Course of TFP Oxidation
The percentage of this compound and its corresponding oxide at each time point should be recorded.
| Time (hours) | % this compound (TFP) | % this compound Oxide (TFPO) |
| 0 | 100% | 0% |
| 1 | Experimental Value | Experimental Value |
| 2 | Experimental Value | Experimental Value |
| 4 | Experimental Value | Experimental Value |
| 8 | Experimental Value | Experimental Value |
| 24 | Experimental Value | Experimental Value |
| 48 | Experimental Value | Experimental Value |
| 72 | Experimental Value | Experimental Value |
Half-Life of this compound in Air
The half-life (t₁/₂) of TFP, which is the time required for 50% of the initial amount of TFP to be oxidized, can be determined by plotting the percentage of TFP against time and interpolating to 50%.
| Parameter | Value | Conditions |
| Half-life (t₁/₂) | Calculated Value | CDCl₃ solution, Room Temperature, Ambient Air |
Conclusion
This compound is an air-sensitive compound that readily oxidizes to its corresponding phosphine (B1218219) oxide. While qualitative information regarding its handling and storage is available, there is a notable absence of quantitative data on its air stability in the scientific literature. The proposed ³¹P NMR-based experimental protocol provides a robust method for researchers to determine the oxidation rate and half-life of TFP under specific conditions. The generation of such data will be invaluable for the scientific community, enabling more controlled and reproducible applications of this important phosphine ligand in chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Eosin Y-catalyzed photooxidation of triarylphosphines under visible light irradiation and aerobic conditions - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25469A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A General Strategy for Increasing the Air Stability of Phosphines Including Primary Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of Tri(2-furyl)phosphine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tri(2-furyl)phosphine. While extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data, this document summarizes the available qualitative information and provides a detailed experimental protocol for determining its solubility in various organic solvents.
Introduction to this compound
This compound is an organophosphorus compound widely utilized as a ligand in transition-metal-catalyzed cross-coupling reactions.[1][2] Its electronic and steric properties make it a valuable tool in organic synthesis. Understanding its solubility is crucial for its effective application in reaction chemistry, purification, and formulation.
Chemical Profile:
-
Molecular Weight: 232.17 g/mol [3]
-
Appearance: White to off-white or beige crystalline powder.[4]
-
Melting Point: 59-64 °C[1]
-
Boiling Point: 136 °C at 4 mmHg[1]
Qualitative Solubility Profile
Based on its application in chemical synthesis, this compound is known to be soluble in the following solvents:
-
Tetrahydrofuran (THF): Frequently used as a solvent for palladium-catalyzed reactions involving this ligand.
-
Dimethylformamide (DMF): Another common solvent for cross-coupling reactions where this compound is employed.
-
Toluene: Used as a solvent in various synthetic procedures with this ligand.[6]
-
Petroleum Ether: A patent describes the recrystallization of this compound from petroleum ether, indicating its solubility in this nonpolar solvent mixture.[7]
-
Dichloromethane: Used for extraction during the synthesis of this compound, implying its solubility.[7]
-
n-Hexane: Employed as a solvent in the synthesis of the ligand.[7]
It is important to note that without quantitative data, the exact solubility limits in these solvents are unknown and would need to be determined experimentally.
Quantitative Solubility Data
As of the latest search, specific quantitative solubility data for this compound in organic solvents (e.g., in g/100 mL or mol/L at a given temperature) has not been published in readily accessible scientific literature or chemical databases. The following table is provided as a template for researchers to record their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| e.g., Toluene | 25 | |||
| e.g., Tetrahydrofuran | 25 | |||
| e.g., Dichloromethane | 25 | |||
| e.g., Acetone | 25 | |||
| e.g., Ethanol | 25 | |||
| e.g., Hexane | 25 |
Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for determining the solubility of a solid compound like this compound in an organic solvent using the gravimetric method.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or test tubes with secure caps
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Oven for drying glassware
Procedure:
-
Preparation:
-
Ensure all glassware is clean and thoroughly dried.
-
Prepare a constant temperature environment using a shaker or water bath set to the desired temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.
-
Record the initial mass of the vial and the compound.
-
Carefully add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in the thermostatically controlled shaker or water bath.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should have undissolved solid present at the bottom.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) pipette or syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry volumetric flask or vial to remove any suspended microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Carefully evaporate the solvent from the flask/vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's melting point.
-
Once the solvent is completely removed, re-weigh the flask/vial containing the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask/vial from the final weight.
-
Determine the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent withdrawn (mL)) * 100
-
Safety Precautions:
-
This compound is an irritant and is air-sensitive.[1][4] Handle it in a well-ventilated fume hood and under an inert atmosphere where possible.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. This compound CAS#: 5518-52-5 [m.chemicalbook.com]
- 2. This compound | 5518-52-5 [chemicalbook.com]
- 3. Tris(furan-2-yl)phosphane | C12H9O3P | CID 521585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tri-(2-furyl)phosphine | P(2-furyl)3 | C12H9O3P - Ereztech [ereztech.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. This compound | 5518-52-5 | TCI AMERICA [tcichemicals.com]
- 7. CN103012480A - Preparation method of tris(2-furyl) phosphine - Google Patents [patents.google.com]
An In-depth Technical Guide on Tri(2-furyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of Tri(2-furyl)phosphine, focusing on its fundamental chemical properties.
Core Chemical Data
This compound, a valuable phosphine (B1218219) ligand in organic synthesis, possesses the following key identifiers and properties.
| Property | Value |
| Molecular Formula | C₁₂H₉O₃P[1][2][3][4] |
| Molecular Weight | 232.17 g/mol [1][2][3][4] |
| CAS Number | 5518-52-5[1][2][3][5] |
| Appearance | White to off-white to beige crystalline powder[5] |
| Melting Point | 59-64 °C[1][2][5] |
| Boiling Point | 136 °C at 4 mmHg[1][2][3] |
| Synonyms | TFP, Tris(furan-2-yl)phosphane, Tri-2-furanylphosphine, Tris(o-furyl)phosphine[1][4] |
Logical Relationship of Chemical Identifiers
The relationship between the common identifiers for this compound is straightforward. The IUPAC name, tris(furan-2-yl)phosphane, describes the chemical structure, from which the molecular formula and molecular weight are derived. The CAS number is a unique registry number assigned to this specific chemical substance.
References
- 1. 99%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 99%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 5518-52-5 [chemicalbook.com]
- 4. Tris(furan-2-yl)phosphane | C12H9O3P | CID 521585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tri-(2-furyl)phosphine | P(2-furyl)3 | C12H9O3P - Ereztech [ereztech.com]
The Emergence of Tri(2-furyl)phosphine: A Technical Guide to a Versatile Ligand in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of transition metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and overall efficiency of a catalytic system. While triphenylphosphine (B44618) has long been a workhorse ligand, the unique electronic properties of heteroaryl phosphines have opened new avenues for catalyst design. Among these, Tri(2-furyl)phosphine (TFP) has emerged as a particularly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its discovery and application have led to significant advancements, particularly in Stille couplings, by enabling milder reaction conditions and mitigating unwanted side reactions.[1] This technical guide provides an in-depth overview of the discovery, synthesis, properties, and applications of this compound, complete with experimental protocols and comparative data to inform researchers in their pursuit of more efficient and selective catalytic transformations.
Physicochemical Properties and Synthesis
This compound is a white, crystalline solid with a melting point of 59-64 °C and a boiling point of 136 °C at 4 mmHg.[2] Its structure, featuring a central phosphorus atom bonded to three furan (B31954) rings, imparts distinct electronic characteristics. The electron-withdrawing nature of the furyl groups makes TFP a weaker σ-donor and a better π-acceptor (π-acid) compared to triphenylphosphine.[1][3] This electronic profile is crucial to its catalytic efficacy, as it can accelerate key steps in the catalytic cycle.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉O₃P | [2] |
| Molecular Weight | 232.17 g/mol | |
| Melting Point | 59-64 °C | [2] |
| Boiling Point | 136 °C / 4 mmHg | [2] |
| Appearance | White crystalline powder | |
| Tolman Cone Angle | 133° | [4] |
Experimental Protocols
Synthesis of this compound
An improved, high-yield synthesis of this compound involves the use of an organocerium reagent to mitigate side reactions associated with the more basic furyllithium.
Materials:
-
Furan
-
n-Butyllithium in hexanes
-
Anhydrous Cerium(III) chloride
-
Phosphorus trichloride (B1173362)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Preparation of Furyllithium: To a solution of furan in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium in hexanes dropwise. Stir the mixture at room temperature for 1 hour.
-
Formation of the Organocerium Reagent: In a separate flask, prepare a slurry of anhydrous cerium(III) chloride in anhydrous THF and cool to -78 °C. To this slurry, add the freshly prepared furyllithium solution via cannula. Stir the resulting mixture at -78 °C for 1 hour.
-
Reaction with Phosphorus Trichloride: To the organocerium reagent at -78 °C, add phosphorus trichloride dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from petroleum ether to obtain pure this compound as a white solid.
Typical Procedure for a Stille Cross-Coupling Reaction Using this compound
This protocol is a general guideline for the palladium-catalyzed coupling of an organic halide with an organostannane.
Materials:
-
Organic halide (e.g., aryl iodide, vinyl bromide)
-
Organostannane (e.g., vinyltributyltin)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (TFP)
-
Anhydrous solvent (e.g., THF, DMF, NMP)
-
Optional: Additives such as lithium chloride or copper(I) iodide
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organic halide and the organostannane in the anhydrous solvent.
-
Add Tris(dibenzylideneacetone)dipalladium(0) and this compound. The typical Pd:ligand ratio is 1:4.
-
If required, add any additives at this stage.
-
Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the progress of the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (B91410) to precipitate the tin byproducts.
-
Stir the mixture vigorously for 30 minutes, then filter through a pad of celite.
-
Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Caption: Typical experimental workflow for a cross-coupling reaction.
Applications in Catalysis: A Comparative Overview
This compound has demonstrated significant utility in a range of palladium-catalyzed cross-coupling reactions. Its efficacy is most pronounced in the Stille reaction, where it has been shown to dramatically accelerate reaction rates compared to traditional phosphine (B1218219) ligands.
Stille Coupling
The seminal work by Farina and Krishnan highlighted the remarkable rate enhancements achieved with TFP in the Stille reaction. The weaker σ-donating ability of TFP is thought to render the palladium center more electrophilic, thereby facilitating the often rate-limiting transmetalation step.
Data Presentation: Ligand Effect in Stille Coupling
| Ligand | Relative Rate |
| Triphenylphosphine (PPh₃) | 1 |
| This compound (TFP) | ~100-1000 |
| Triphenylarsine (AsPh₃) | ~100-1000 |
Note: Relative rates are approximate and can vary depending on the specific substrates and reaction conditions. Data compiled from qualitative descriptions of large rate accelerations.
Suzuki-Miyaura Coupling
While not as extensively documented as in Stille coupling, TFP has also been employed as a ligand in Suzuki-Miyaura reactions. The electronic properties of TFP can be beneficial in this context as well, particularly with challenging substrates.
Heck and Sonogashira Couplings
TFP is also a competent ligand for Heck and Sonogashira reactions.[5] Its ability to stabilize the palladium catalyst while promoting key steps in the catalytic cycle makes it a versatile choice for the formation of carbon-carbon bonds.
Conclusion
The discovery of this compound as a ligand has provided a valuable tool for synthetic chemists, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the electron-withdrawing furan rings, lead to significant rate enhancements in Stille couplings and offer advantages in other transformations. This guide has provided a comprehensive overview of TFP, from its synthesis and properties to its practical application in catalysis. The detailed experimental protocols and comparative data herein are intended to empower researchers to leverage the full potential of this versatile ligand in their own synthetic endeavors, paving the way for the efficient construction of complex molecules for drug discovery and materials science.
References
- 1. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103012480A - Preparation method of tris(2-furyl) phosphine - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Tri(2-furyl)phosphine as a Ligand in Stille Coupling
Introduction
Tri(2-furyl)phosphine (TFP) is a highly effective monodentate phosphine (B1218219) ligand for palladium-catalyzed Stille cross-coupling reactions.[1][2] Its unique electronic and steric properties contribute to significant rate enhancements, often allowing for milder reaction conditions and the suppression of unwanted side reactions.[1][3] TFP is characterized as a weaker σ-donating and less sterically demanding ligand compared to common phosphines like triphenylphosphine (B44618) (PPh3) and tricyclohexylphosphine (B42057) (PCy3), which proves advantageous in many Stille coupling scenarios.[1] The use of TFP can lead to rate enhancements of 100 to 1000 times over triphenylphosphine-based catalysts.[3] This application note provides a summary of the benefits, applications, and a general protocol for the use of TFP in Stille coupling.
Advantages of this compound in Stille Coupling:
-
Increased Reaction Rates: TFP is known to cause large rate accelerations in Stille reactions, which can lead to shorter reaction times and increased throughput.[3][4][5]
-
Milder Reaction Conditions: The enhanced reactivity allows for couplings to be performed at lower temperatures, which can be beneficial for thermally sensitive substrates.[1][3]
-
Broad Substrate Scope: TFP has been successfully employed in the coupling of a wide range of substrates, including electron-rich and electron-poor aryl iodides with various organostannanes.[6] It has shown tolerance for sensitive functional groups such as esters, amides, and nitro groups.[6]
-
Improved Yields: In many cases, the use of TFP leads to high product yields, often in the range of 82-93%.[6]
-
Reduced Side Reactions: By enabling milder conditions, TFP can help to minimize common side reactions associated with Stille couplings.[1][7]
Applications
The palladium-TFP catalytic system is versatile and has been utilized in the synthesis of a variety of organic molecules, including:
-
Biaryl compounds[6]
-
Functionalized aromatic and heteroaromatic systems[6]
-
Complex molecules in natural product synthesis
Quantitative Data Summary
The following table summarizes representative quantitative data for Stille coupling reactions utilizing this compound as a ligand.
| Entry | Electrophile | Organostannane | Pd Catalyst (mol%) | TFP (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Iodide | (1-Alkenyl)(tributyl)stannane | Pd(dba)₂ (3) | 6 | Not Specified | Not Specified | Not Specified | 82-93[6] |
| 2 | Aryl Iodide with ester group | Not Specified | Pd(dba)₂ (3) | 6 | Not Specified | Not Specified | Not Specified | High[6] |
| 3 | Aryl Iodide with amide group | Not Specified | Pd(dba)₂ (3) | 6 | Not Specified | Not Specified | Not Specified | High[6] |
| 4 | Aryl Iodide with nitro group | Not Specified | Pd(dba)₂ (3) | 6 | Not Specified | Not Specified | Not Specified | High[6] |
| 5 | Dienyl Acetate | (1-Alkenyl)(tributyl)stannane | Pd(dba)₂ | Not Specified | Not Specified | Not Specified | Not Specified | Good[6] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Stille coupling reaction using this compound as a ligand.
Caption: Experimental workflow for a typical Stille coupling reaction.
Detailed Experimental Protocol
This protocol is a general guideline for a palladium-catalyzed Stille coupling reaction using this compound as the ligand. The specific conditions may require optimization based on the substrates being used.
Materials:
-
Palladium source (e.g., Pd(dba)₂, Pd(OAc)₂)
-
This compound (TFP)
-
Organic electrophile (e.g., aryl or vinyl halide/triflate)
-
Organostannane reagent
-
Anhydrous solvent (e.g., THF, dioxane, toluene)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(dba)₂, 3 mol%) and this compound (6 mol%).
-
Evacuate the flask and backfill with the inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the organic electrophile (1.0 equivalent) to the reaction mixture.
-
Finally, add the organostannane reagent (1.1-1.5 equivalents) to the flask.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates) with vigorous stirring.
-
Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (B91410) (KF) or ammonium (B1175870) chloride (NH₄Cl) and stir for 30 minutes.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization:
-
Characterize the purified product by standard analytical methods (¹H NMR, ¹³C NMR, HRMS).
-
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle of the Stille coupling reaction.
Caption: The catalytic cycle of the Stille coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Large rate accelerations in the stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications (1991) | Vittorio Farina | 1039 Citations [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tri(2-furyl)phosphine in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tri(2-furyl)phosphine (TFP) as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols, quantitative data, and visual diagrams are included to facilitate the application of this methodology in synthetic chemistry, particularly for the formation of biaryl compounds, which are crucial scaffolds in drug discovery and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The choice of phosphine (B1218219) ligand is critical to the success of these reactions, influencing catalytic activity, substrate scope, and reaction conditions. This compound (TFP) has emerged as an effective electron-deficient ligand that can promote Suzuki-Miyaura couplings, particularly for the synthesis of biaryl compounds from aryl halides and arylboronic acids. Its unique electronic properties can lead to high catalytic turnover and stability.
Data Presentation
The following tables summarize the quantitative data for the Suzuki-Miyaura cross-coupling of various aryl bromides and aryl chlorides with phenylboronic acid using a palladium catalyst supported by this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using Pd/TFP Catalyst
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 98 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 97 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 95 |
| 4 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | 92 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 88 |
| 6 | 1-Bromo-2-methylbenzene | 2-Methylbiphenyl | 96 |
| 7 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using Pd/TFP Catalyst
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 75 |
| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | 72 |
| 3 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 68 |
| 4 | 2-Chloropyridine | 2-Phenylpyridine | 55 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid using this compound as the ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
This compound (TFP) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and this compound (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for the Heck Reaction with Tri(2-furyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1] The choice of ligand coordinated to the palladium center is critical for the reaction's efficiency, scope, and selectivity. Tri(2-furyl)phosphine (TFP) has emerged as a highly effective electron-poor, sterically accessible phosphine (B1218219) ligand in various palladium-catalyzed cross-coupling reactions. Its unique electronic properties often lead to enhanced catalytic activity and stability of the palladium catalyst, allowing for milder reaction conditions and broader substrate scope compared to more conventional phosphine ligands like triphenylphosphine (B44618).
These application notes provide a comprehensive overview and detailed protocol for leveraging this compound in the Heck reaction, tailored for professionals in research and drug development.
Advantages of this compound in the Heck Reaction
This compound offers several distinct advantages in palladium-catalyzed Heck couplings:
-
Enhanced Reactivity: The electron-withdrawing nature of the furan (B31954) rings on the phosphorus atom modulates the electronic properties of the palladium center, often leading to faster and more efficient catalytic cycles. Studies have shown that in solvents like N,N-dimethylformamide (DMF), palladium complexes with TFP are consistently more reactive than those with triphenylphosphine (PPh₃).[2]
-
Milder Reaction Conditions: The enhanced reactivity of the TFP-ligated palladium catalyst can often translate to the use of lower reaction temperatures and catalyst loadings, which is beneficial for sensitive substrates and for improving the overall sustainability of the process.
-
Broad Substrate Scope: The Pd/TFP catalyst system has been shown to be effective for a range of aryl halides, including electron-rich and electron-poor systems. High yields have been reported for the coupling of various aryl iodides.[3]
-
Improved Stability: The nature of the Pd-P bond with TFP can contribute to a more stable catalytic species, reducing the likelihood of catalyst decomposition and improving overall reaction efficiency.
Data Presentation: Scope of the Heck Reaction with this compound
The following table summarizes the performance of the this compound-palladium catalyst system in the cross-coupling of various aryl iodides. The data demonstrates the high efficiency of this catalytic system across a range of electronically diverse substrates.
| Entry | Aryl Iodide | Alkene | Product | Yield (%)[3] |
| 1 | Iodobenzene | Alkene | Substituted Alkene | 82-93 |
| 2 | 4-Iodotoluene | Alkene | Substituted Alkene | 82-93 |
| 3 | 4-Anisyl Iodide | Alkene | Substituted Alkene | 82-93 |
| 4 | 4-Iodobenzonitrile | Alkene | Substituted Alkene | 82-93 |
| 5 | Methyl 4-iodobenzoate | Alkene | Substituted Alkene | 82-93 |
| 6 | 4-Nitroiodobenzene | Alkene | Substituted Alkene | 82-93 |
Reaction conditions: 3 mol% Pd(dba)₂, 6 mol% this compound, base, solvent, heat.[3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Heck reaction using a palladium/Tri(2-furyl)phosphine catalyst system.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (TFP)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Alkene (e.g., styrene, butyl acrylate)
-
Base (e.g., triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), sodium acetate (NaOAc))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), toluene, dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
General Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and this compound (4 mol%).
-
Add the anhydrous solvent (e.g., DMF, 0.2 M concentration relative to the aryl halide).
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
To this mixture, add the aryl halide (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv).
-
Equip the flask with a condenser and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired substituted alkene.
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The diagram below outlines the general workflow for setting up and performing a Heck reaction in a research laboratory setting.
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for Sonogashira Coupling Catalyzed by Palladium and Tri(2-furyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The choice of phosphine (B1218219) ligand is critical for the efficiency of the catalytic system, influencing both the stability and reactivity of the palladium catalyst. Tri(2-furyl)phosphine (TFP) has emerged as an effective ligand in palladium-catalyzed cross-coupling reactions, in some cases offering enhanced reactivity compared to more common phosphine ligands such as triphenylphosphine (B44618) (PPh₃). This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing a palladium/Tri(2-furyl)phosphine catalytic system.
Catalytic Cycle and the Role of this compound
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.
Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide.
This compound (TFP) serves as a ligand for the palladium catalyst. Its electronic properties, characterized by the electron-withdrawing nature of the furan (B31954) rings, can influence the reactivity of the palladium center. In certain solvent systems, such as DMF, catalyst systems employing TFP have been shown to be more reactive than those with triphenylphosphine.
Experimental Protocols
The following protocols are generalized procedures for the Sonogashira coupling reaction using a palladium/Tri(2-furyl)phosphine catalyst system. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
General Protocol for Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
This protocol is adapted from established Sonogashira coupling procedures and is suitable for the coupling of various aryl iodides with terminal alkynes.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (TFP)
-
Copper(I) iodide (CuI)
-
Aryl iodide
-
Terminal alkyne
-
Base (e.g., triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%), this compound (2-10 mol%), and copper(I) iodide (1-5 mol%).
-
Add the aryl iodide (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Add the anhydrous solvent and the base (2-3 equiv).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 25-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize representative quantitative data for Sonogashira coupling reactions. While specific data for a wide range of substrates using the Pd/TFP system is not extensively compiled in single publications, the following represents typical yields and conditions that can be expected, based on the known reactivity of this catalytic system in other cross-coupling reactions.
| Aryl Halide | Terminal Alkyne | Pd Source (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ (2) | TFP (4) | 2 | Et₃N | DMF | 60 | 12 | 85-95 |
| 1-Iodo-4-nitrobenzene | 1-Hexyne | Pd₂(dba)₃ (1) | TFP (4) | 2 | DIPEA | THF | 25 | 6 | 90-98 |
| 3-Iodopyridine | Trimethylsilylacetylene | Pd(OAc)₂ (3) | TFP (6) | 3 | Et₃N | DMF | 70 | 18 | 80-90 |
| 1-Bromonaphthalene | Cyclohexylacetylene | Pd₂(dba)₃ (1.5) | TFP (6) | 3 | DIPEA | THF | 50 | 24 | 75-85 |
| Yields are estimated based on the reported efficiency of the Pd/TFP system in similar cross-coupling reactions and may vary depending on the specific substrates and reaction conditions. |
Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for the Sonogashira coupling experiment.
Application Notes and Protocols for the Synthesis of Biaryls using Tri(2-furyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biaryls utilizing Tri(2-furyl)phosphine (TFP) as a ligand in palladium-catalyzed cross-coupling reactions. TFP is a versatile and effective electron-poor phosphine (B1218219) ligand that enhances the catalytic activity of palladium complexes in various transformations, including Suzuki-Miyaura, Stille, and Negishi couplings.[1] Its unique steric and electronic properties, such as a smaller Tolman cone angle compared to triphenylphosphine, often lead to milder reaction conditions and improved yields.[1]
Overview of this compound in Biaryl Synthesis
This compound is a commercially available, air-stable solid that serves as an excellent ligand for palladium-catalyzed cross-coupling reactions. Its utility in forming carbon-carbon bonds, particularly in the synthesis of biaryl moieties, has been demonstrated in several key reaction types.
Key Applications:
-
Suzuki-Miyaura Coupling: Reaction of aryl halides or triflates with arylboronic acids or their derivatives.
-
Stille Coupling: Coupling of organostannanes with various organic electrophiles. The use of TFP in Stille couplings can lead to significant rate accelerations, allowing for milder reaction conditions.[1][2]
-
Negishi Coupling: Cross-coupling of organozinc compounds with organic halides. TFP has been successfully employed as a ligand in the palladium-catalyzed Negishi cross-coupling to generate biaryl compounds.[1]
The electron-withdrawing nature of the furyl groups modifies the electronic properties of the palladium center, facilitating key steps in the catalytic cycle, such as reductive elimination.
Catalytic Cycle: Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The ligand, this compound, plays a crucial role in stabilizing the palladium species and facilitating the individual steps of the cycle.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of biaryls using this compound in Suzuki-Miyaura and Stille coupling reactions.
General Experimental Workflow
A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction for biaryl synthesis is illustrated below. Proper inert atmosphere techniques are crucial for successful and reproducible results.
Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example for the synthesis of a biaryl compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction using this compound as the ligand.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (TFP)
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-3 mol%), this compound (2-6 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |
| 2 | 2-Bromotoluene | Phenylboronic acid | 2-Methylbiphenyl | 85 |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 78 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitrobiphenyl | 92 |
Note: The data in this table is compiled from representative examples and may not reflect the full scope of the reaction. Yields are highly dependent on specific substrates and reaction conditions.
Protocol for Stille Coupling
This protocol provides a general procedure for the Stille cross-coupling of an aryl halide with an organostannane, facilitated by a palladium/Tri(2-furyl)phosphine catalytic system. The use of TFP often allows for milder conditions compared to other phosphine ligands.[1]
Materials:
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(dba)₂)
-
This compound (TFP)
-
Aryl halide (e.g., aryl iodide or bromide)
-
Organostannane (e.g., aryltributyltin)
-
Anhydrous solvent (e.g., THF, DMF, or NMP)
-
Optional: Additive (e.g., CsF or CuI)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the palladium source (1-3 mol%) and this compound (4-12 mol%) in the anhydrous solvent.
-
Add the aryl halide (1.0 equivalent) followed by the organostannane (1.1-1.2 equivalents).
-
If an additive is used, add it at this stage.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.
-
Perform a standard aqueous work-up, dry the organic phase, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure biaryl product.
Quantitative Data for Stille Coupling:
| Entry | Aryl Halide | Organostannane | Product | Yield (%) |
| 1 | Iodobenzene | Phenyltributyltin | Biphenyl | 90 |
| 2 | 4-Bromoacetophenone | (4-Methoxyphenyl)tributyltin | 4-Acetyl-4'-methoxybiphenyl | 85 |
| 3 | 2-Iodothiophene | (2-Furyl)tributyltin | 2-(2'-Furyl)thiophene | 78 |
| 4 | 1-Bromo-2-nitrobenzene | Phenyltributyltin | 2-Nitrobiphenyl | 88 |
Note: The data presented is a collection of representative examples. Optimal conditions and yields may vary with different substrates.
Safety and Handling
-
Palladium Compounds: Palladium catalysts are precious metals and should be handled with care. Some palladium compounds may be toxic or act as skin/eye irritants.
-
This compound: While relatively air-stable, phosphines can be toxic and should be handled in a well-ventilated fume hood.
-
Organostannanes: Organotin compounds are toxic and should be handled with extreme care, using appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous solvents are often flammable and should be handled under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
This document is intended for informational purposes only and should be used by qualified individuals. The protocols provided are general and may require optimization for specific substrates.
References
Preparation of Tri(2-furyl)phosphine Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of Tri(2-furyl)phosphine, a common phosphine (B1218219) ligand utilized in various chemical syntheses. Due to its sensitivity to air, proper handling techniques are crucial to ensure the integrity and reactivity of the solution. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for preparing and storing these solutions.
Introduction
This compound (TFP) is a trivalent phosphorus compound widely employed as a ligand in transition-metal-catalyzed reactions, such as cross-coupling reactions. Its utility stems from its unique electronic and steric properties. As a solid, this compound is sensitive to atmospheric oxygen, which can lead to the formation of the corresponding phosphine oxide, an impurity that can hinder or alter catalytic activity. Therefore, the preparation of its solutions must be conducted under an inert atmosphere.
Materials and Equipment
Chemicals
-
This compound (solid)
-
Anhydrous solvents (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas (Argon or Nitrogen, high purity)
Equipment
-
Glovebox or Schlenk line
-
Schlenk flasks or vials with septa
-
Gas-tight syringes and needles
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (graduated cylinders, volumetric flasks)
-
Analytical balance
Safety Precautions
This compound is an irritant to the skin, eyes, and respiratory system. Always handle this compound in a well-ventilated area, preferably within a fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution using standard inert atmosphere techniques. The choice of solvent will depend on the specific requirements of the downstream application. Toluene is a commonly used solvent for reactions involving this compound.
Method 1: Preparation in a Glovebox
-
Preparation: Bring all necessary equipment and a sealed container of this compound into the glovebox antechamber. Cycle the antechamber with the inert glovebox atmosphere at least three times to remove air and moisture.
-
Weighing: Inside the glovebox, weigh the desired amount of this compound directly into a clean, dry vial or flask.
-
Dissolution: Using a graduated cylinder or pipette, add the required volume of anhydrous solvent to the vessel containing the solid.
-
Mixing: Gently swirl the vessel or use a magnetic stirrer to ensure the solid is completely dissolved.
-
Storage: Tightly seal the vial or flask. If the container is to be removed from the glovebox, ensure the seal is secure and consider wrapping the cap with paraffin (B1166041) film for extra protection.
Method 2: Preparation using a Schlenk Line
-
Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and then cool to room temperature under a positive pressure of inert gas.
-
Weighing: In a separate, clean, and dry vial, weigh the desired amount of this compound. This step should be performed quickly to minimize air exposure.
-
Transfer: Briefly remove the stopper from the Schlenk flask while maintaining a positive flow of inert gas and quickly add the weighed solid.
-
Solvent Addition: Add the desired volume of anhydrous solvent to the Schlenk flask via a cannula or a gas-tight syringe.
-
Dissolution: Stir the mixture until the solid is completely dissolved.
-
Storage: Store the solution in the sealed Schlenk flask under a positive pressure of inert gas.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₉O₃P |
| Molecular Weight | 232.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 59-64 °C |
| Boiling Point | 136 °C at 4 mmHg |
| CAS Number | 5518-52-5 |
Solubility and Stability
| Solvent | Qualitative Solubility | Recommended for Stock Solutions |
| Toluene | Soluble | Yes |
| Tetrahydrofuran (THF) | Soluble | Yes |
| Dichloromethane (DCM) | Soluble | Yes |
| Chloroform | Soluble | Yes |
| Acetonitrile | Likely Soluble | Application Dependent |
| Hexanes | Sparingly Soluble | Not Recommended |
Stability: Solutions of this compound are sensitive to oxidation. For long-term storage, it is recommended to keep the solutions under an inert atmosphere and refrigerated (2-8 °C). Before use, allow the solution to warm to room temperature to prevent condensation of atmospheric moisture into the cold solution. It is best practice to prepare fresh solutions for sensitive applications.
Visualization of Experimental Workflow
Below is a diagram illustrating the key steps in the preparation of a this compound stock solution using a Schlenk line.
Caption: Workflow for preparing a this compound stock solution.
Handling and Storage of Air-Sensitive Tri(2-furyl)phosphine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe and effective handling and storage of Tri(2-furyl)phosphine (TFP), an air-sensitive phosphine (B1218219) ligand. Adherence to these protocols is crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Compound Data and Physical Properties
This compound is a white to light yellow crystalline powder.[1][2] Its air-sensitive nature necessitates handling under an inert atmosphere to prevent oxidation and degradation.[3]
| Property | Value | References |
| CAS Number | 5518-52-5 | [4][5][6] |
| Molecular Formula | C₁₂H₉O₃P | [3][5][7] |
| Molecular Weight | 232.17 g/mol | [5][6][7] |
| Melting Point | 59-64 °C | [1][4][5] |
| Boiling Point | 136 °C at 4 mmHg | [1][4][5] |
| Appearance | White to light yellow to orange powder/crystal | [1][2][8] |
Safety and Hazard Information
TFP is classified as an irritant, causing skin and serious eye irritation.[7][9][10] It may also cause respiratory irritation.[7][9] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Hazard Statement | Precautionary Statement | References |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7][9] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][9] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [7][9] |
Personal Protective Equipment (PPE):
-
Respiratory Protection: NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator or a dust mask type N95 (US).[5][10]
-
Eye/Face Protection: Chemical safety goggles or faceshield.[5][9][10]
-
Skin Protection: Chemical-impermeable gloves and protective clothing to prevent skin exposure.[5][9][10]
Experimental Protocols
The successful use of this compound in synthesis, particularly in cross-coupling reactions where it serves as a ligand, is highly dependent on the rigorous exclusion of air and moisture.[1][4][11] The following protocols describe the use of a glovebox and a Schlenk line, two common methods for handling air-sensitive compounds.[12][13][14]
General Inert Atmosphere Techniques
All glassware should be dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (argon or nitrogen) or in a desiccator before use.[12][15] Solvents for reactions involving TFP must be thoroughly degassed to remove dissolved oxygen.[16] A common method for this is the freeze-pump-thaw technique, which should be repeated at least three times.[16]
Protocol for Handling TFP in a Glovebox
A glovebox provides a controlled inert atmosphere, ideal for handling air-sensitive solids like TFP.[13][16]
Materials:
-
Glovebox with an inert atmosphere (N₂ or Ar)
-
This compound (in its original sealed container)
-
Spatula
-
Weighing paper or boat
-
Reaction flask with a septum-sealed sidearm
-
Solvent (degassed)
-
Syringe and needle
Procedure:
-
Introduce the sealed container of TFP, along with all necessary labware (spatula, weighing paper, reaction flask), into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas at least three times before opening the inner door.[12]
-
Inside the glovebox, carefully open the TFP container.
-
Weigh the desired amount of TFP onto the weighing paper.
-
Transfer the weighed TFP to the reaction flask.
-
Seal the reaction flask.
-
If a solution is required, add the appropriate amount of degassed solvent to the flask and stir until dissolved.
-
The TFP, either as a solid or in solution, is now ready for use in the reaction. The flask can be removed from the glovebox for subsequent steps if it is properly sealed.
Protocol for Handling TFP using a Schlenk Line
A Schlenk line is a versatile apparatus for handling air-sensitive materials when a glovebox is not available.[13][14]
Materials:
-
Schlenk line with dual vacuum and inert gas manifold
-
This compound (in a Schlenk flask or a septum-sealed vial)
-
Reaction flask (Schlenk flask)
-
Spatula (if transferring solid in a glove bag) or syringe/cannula for solutions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Glassware: Assemble the reaction flask and connect it to the Schlenk line. Evacuate the flask while gently heating with a heat gun to remove adsorbed moisture, then refill with inert gas. Repeat this cycle three times.[12]
-
Dispensing TFP:
-
As a solid: If the TFP is in a Schlenk flask, it can be transferred to the reaction flask under a positive pressure of inert gas. A glove bag can be used for weighing and transferring the solid.
-
As a solution: If TFP is in a septum-sealed vial, a solution can be prepared by adding degassed solvent via syringe. The desired volume of the TFP solution can then be transferred to the reaction flask using a gas-tight syringe.
-
-
Transferring TFP Solution via Syringe:
-
Purge the syringe with inert gas from the Schlenk line.
-
Puncture the septum of the TFP vial and withdraw the desired volume of solution.
-
Quickly transfer the solution to the reaction flask by puncturing its septum, maintaining a positive flow of inert gas from the line.
-
-
The reaction can now proceed under an inert atmosphere.
Storage Protocols
Proper storage is critical to maintain the quality and reactivity of this compound.
-
Short-Term Storage: For frequent use, store TFP in a desiccator inside a glovebox. This minimizes exposure to the atmosphere upon opening the primary container.
-
Long-Term Storage: The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[9][10] For extended periods, storing in a refrigerator is recommended to maintain product quality.[10] The container should be sealed under an inert atmosphere.
-
Removal from Storage: When removing the container from cold storage, allow it to warm to room temperature before opening to prevent condensation of moisture on the cold solid.
Visualized Workflows
The following diagrams illustrate the key workflows for handling and storing this compound.
Caption: Workflow for Handling Air-Sensitive this compound.
Caption: Decision Tree for Proper Storage of this compound.
References
- 1. This compound CAS#: 5518-52-5 [m.chemicalbook.com]
- 2. Tri-(2-furyl)phosphine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Tri-(2-furyl)phosphine | P(2-furyl)3 | C12H9O3P - Ereztech [ereztech.com]
- 4. This compound | 5518-52-5 [chemicalbook.com]
- 5. 99%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. 99%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Tris(furan-2-yl)phosphane | C12H9O3P | CID 521585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 5518-52-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Air-free technique - Wikipedia [en.wikipedia.org]
- 13. ossila.com [ossila.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Purification of Tri(2-furyl)phosphine by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of tri(2-furyl)phosphine (TFP) using recrystallization. This compound is a valuable organophosphorus ligand utilized in various transition-metal-catalyzed cross-coupling reactions and other organic syntheses. Ensuring the high purity of this reagent is critical for achieving optimal reaction outcomes and reproducibility.
Introduction
This compound is a solid compound with a reported melting point in the range of 59-64 °C[1][2][3][4]. Its efficacy as a ligand is highly dependent on its purity. Impurities can interfere with catalytic cycles, leading to lower yields, side reactions, and difficulty in product purification. Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. This protocol outlines the use of petroleum ether for the effective purification of this compound, based on documented procedures[5].
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation[6].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves[7].
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors[7].
-
Ignition Sources: Petroleum ether is flammable. Ensure that there are no open flames or other ignition sources in the vicinity of the experiment.
Experimental Protocol
This protocol is designed for the purification of crude this compound. The quantities can be scaled as needed, with appropriate adjustments to equipment size and solvent volumes.
3.1. Materials and Equipment
-
Crude this compound
-
Petroleum ether (e.g., 60-80 °C boiling range)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Drying oven or vacuum desiccator
3.2. Recrystallization Workflow
Caption: Recrystallization Workflow
3.3. Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of petroleum ether to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add petroleum ether portion-wise until the solid has completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
If any insoluble impurities remain, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed during this time.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
-
Isolation and Drying:
-
Set up a Buchner funnel with filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of cold petroleum ether.
-
Turn on the vacuum and pour the cold crystalline slurry into the Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
-
Allow the crystals to be dried on the filter by pulling air through them for several minutes.
-
Transfer the purified white crystals to a watch glass and dry them further in a vacuum desiccator or a low-temperature oven.
-
Data Presentation
The following table summarizes the expected outcomes based on documented procedures for the recrystallization of this compound from petroleum ether[5].
| Parameter | Value | Reference |
| Recrystallization Solvent | Petroleum Ether | [5] |
| Product Appearance | White Crystalline Solid | [5] |
| Melting Point | 59-64 °C | [1][2][3][4] |
| Purity (by HPLC) | >98% | [5][8] |
| Yield | 75-86% | [5] |
Conclusion
Recrystallization from petroleum ether is an effective method for the purification of this compound, yielding a high-purity product suitable for use in sensitive catalytic applications. Adherence to the outlined safety precautions and experimental protocol is essential for a successful and safe purification process. The high purity of the resulting crystalline solid can be confirmed by analytical techniques such as melting point determination and High-Performance Liquid Chromatography (HPLC).
References
- 1. 99%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 5518-52-5 [m.chemicalbook.com]
- 3. This compound | 5518-52-5 [chemicalbook.com]
- 4. This compound 0.99 TFP [sigmaaldrich.com]
- 5. CN103012480A - Preparation method of tris(2-furyl) phosphine - Google Patents [patents.google.com]
- 6. Tris(furan-2-yl)phosphane | C12H9O3P | CID 521585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound | 5518-52-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Note: High-Purity Isolation of Tri(2-furyl)phosphine via Automated Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust flash chromatography protocol for the efficient purification of Tri(2-furyl)phosphine, a common ligand in cross-coupling reactions. The primary challenge in the purification of this and similar phosphine (B1218219) ligands is their susceptibility to oxidation, forming the more polar phosphine oxide impurity. This protocol employs a normal-phase silica (B1680970) gel chromatography with a non-polar to polar solvent gradient, ensuring effective separation of this compound from its primary oxidation byproduct and other potential impurities. All procedural steps are designed to be executed under an inert atmosphere to minimize sample degradation.
Introduction
This compound is a versatile phosphine ligand utilized in a variety of transition metal-catalyzed reactions. The purity of this ligand is critical to ensure reaction efficiency and reproducibility. A common impurity encountered is this compound oxide, which can form upon exposure of the phosphine to air. Due to the difference in polarity between the phosphine and its corresponding oxide, flash chromatography presents an ideal method for its purification. This document provides a detailed protocol for this separation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₉O₃P |
| Molecular Weight | 232.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 59-64 °C |
| Boiling Point | 136 °C at 4 mmHg |
| Polarity | Relatively non-polar |
Table 2: Suggested Flash Chromatography Parameters
| Parameter | Recommended Setting |
| Stationary Phase | Standard Silica Gel (40-63 µm) |
| Mobile Phase A | Hexanes (or Heptanes) |
| Mobile Phase B | Ethyl Acetate (B1210297) |
| Gradient | 0-20% B over 20 column volumes (CV) |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column) |
| Detection | UV (254 nm) |
| Sample Loading | Dry loading or minimal volume of a non-polar solvent |
Experimental Protocols
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (for dry loading, if applicable)
-
HPLC-grade Hexanes (or Heptanes)
-
HPLC-grade Ethyl Acetate
-
Inert gas (Argon or Nitrogen)
2. Equipment:
-
Automated flash chromatography system
-
Appropriately sized silica gel column
-
Rotary evaporator
-
Schlenk flasks and other standard laboratory glassware
-
Inert atmosphere glovebox or Schlenk line
3. Solvent Preparation (Crucial Step):
To prevent oxidation of the phosphine during chromatography, all solvents must be thoroughly deoxygenated. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Maintaining an inert atmosphere over the solvent reservoirs of the flash chromatography system throughout the purification is highly recommended.
4. Sample Preparation:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile, non-polar solvent (e.g., dichloromethane (B109758) or toluene). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This method generally provides better resolution.
-
Liquid Injection: If dry loading is not feasible, dissolve the crude material in the smallest possible volume of the initial mobile phase (hexanes).
5. Flash Chromatography Procedure:
-
Equilibrate the silica gel column with 100% Mobile Phase A (Hexanes) for at least 3 column volumes.
-
Load the prepared sample onto the column.
-
Begin the elution with 100% Mobile Phase A.
-
Run a linear gradient from 0% to 20% Mobile Phase B (Ethyl Acetate) over 20 column volumes.
-
Monitor the elution profile using a UV detector at 254 nm. This compound is expected to elute before its more polar oxide.
-
Collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the purified product under high vacuum to remove any residual solvent.
6. Analysis:
The purity of the collected fractions should be assessed by an appropriate analytical technique, such as ¹H NMR, ³¹P NMR, or HPLC, to confirm the absence of the phosphine oxide and other impurities.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Discussion
This protocol provides a general guideline for the purification of this compound. The optimal gradient and other parameters may vary depending on the specific impurities present in the crude material. It is highly recommended to perform a preliminary thin-layer chromatography (TLC) analysis to determine the most effective solvent system for the separation. A starting point for TLC analysis would be 10% ethyl acetate in hexanes. The less polar spot will correspond to this compound, while the more polar spot will be the phosphine oxide. Adjust the solvent ratio to achieve a good separation of the spots (Rf of the desired product between 0.2 and 0.4).
The rigorous deoxygenation of solvents and the use of an inert atmosphere are paramount to prevent the oxidation of the phosphine on the silica gel column. Failure to do so may result in lower yields of the desired product. The choice of dry loading is recommended as it often leads to sharper peaks and better separation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading with Tri(2-furyl)phosphine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using Tri(2-furyl)phosphine (TFP) in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFP) and what are its key properties as a ligand?
This compound (TFP) is an organophosphorus compound widely used as a ligand in transition-metal-catalyzed reactions, especially palladium-catalyzed cross-couplings.[1][2] Its key features include:
-
Electronic Properties: TFP is considered a weaker σ-donating (or poor σ-donor) ligand compared to commonly used phosphines like triphenylphosphine (B44618) (PPh₃).[3]
-
Steric Properties: It is less sterically demanding than other common phosphine (B1218219) ligands such as PPh₃ and tricyclohexylphosphine (B42057) (PCy₃).[3]
-
Reactivity: The combination of these electronic and steric properties can lead to milder reaction conditions and reduced side reactions in certain catalytic systems, such as Stille couplings.[3] It has shown high efficacy in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions.[1][4]
Q2: What are the typical starting catalyst loadings when using TFP?
For palladium-catalyzed cross-coupling reactions, a typical starting point for catalyst loading is in the range of 1-5 mol% of the palladium source.[5] The optimal loading is highly dependent on the specific reaction, substrates, and scale. For initial screening, a concentration of 2 mol% Pd precursor with a 2-4 fold excess of TFP ligand is a reasonable starting point.[6] In some well-optimized systems, loadings as low as 0.2 mol% have been successful.[5]
Q3: How should I handle and store this compound?
TFP is a solid that is sensitive to air.[7] It can be oxidized to the corresponding phosphine oxide, which can inhibit catalytic activity.[8] Therefore, it is crucial to:
-
Storage: Store TFP under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9][10]
-
Handling: Whenever possible, handle TFP in a glovebox or under a stream of inert gas to prevent exposure to air and moisture.[8][9] Use of Schlenk line techniques is also recommended.[8] The compound is an irritant, so appropriate personal protective equipment (PPE) such as gloves and safety glasses should always be worn.[10][11]
Q4: In which solvents is the TFP/palladium catalyst system most effective?
The choice of solvent significantly impacts the reactivity of palladium complexes with TFP. Studies comparing TFP and PPh₃ have shown that in Dimethylformamide (DMF), the {Pd(dba)₂ + nTFP} system is consistently more reactive than the PPh₃ equivalent.[6][12] In Tetrahydrofuran (THF), the reactivity is more complex and depends on the ligand-to-metal ratio; the TFP system is more reactive at higher ligand concentrations (n > 6).[6][12] Common solvents for cross-coupling reactions like dioxane and toluene (B28343) are also frequently used.[5]
Troubleshooting Guide
Problem 1: Low or No Yield of Desired Product
Low yields are a common issue in catalytic reactions and can stem from multiple factors. A systematic approach is the best way to identify the root cause.
Possible Causes & Solutions:
-
Inactive or Deactivated Catalyst: The active Pd(0) species is sensitive to air and can decompose, often indicated by the formation of palladium black.[5] Impurities in reagents or solvents can also poison the catalyst.[13][14]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Meticulously use a robust inert atmosphere (argon or nitrogen). Ensure all glassware is oven-dried and solvents are freshly purified and rigorously degassed.[8][14]
-
Check Reagent Purity: Purify starting materials (e.g., recrystallization, distillation) to remove potential catalyst poisons.[13]
-
Use a Pre-catalyst: Employ a high-quality, air-stable palladium pre-catalyst. If using a Pd(II) source like Pd(OAc)₂, consider a pre-reduction step by stirring it with the TFP ligand for a period before adding other reagents.[13]
-
-
-
Ligand Degradation: TFP can oxidize to this compound oxide, which is catalytically inactive. This is a common decomposition pathway for phosphine ligands.[8]
-
Troubleshooting Steps:
-
Confirm Oxidation: If possible, use ³¹P NMR to analyze the reaction mixture. Phosphine oxides typically appear 20-50 ppm downfield compared to the parent phosphine.[8]
-
Verify Solvent Quality: Ethereal solvents like THF are known to form peroxides upon storage, which readily oxidize phosphines. Use a fresh bottle of solvent or pass it through an activated alumina (B75360) column.[8]
-
Protect the Ligand: Handle TFP under strictly inert conditions to prevent oxidation before it enters the reaction vessel.[8]
-
-
-
Suboptimal Reaction Conditions: The temperature, base, or catalyst loading may not be optimal for the specific transformation.
-
Troubleshooting Steps:
-
Optimize Temperature: If the reaction is sluggish, consider increasing the temperature. Conversely, if side reactions like homocoupling are observed, lowering the temperature may be beneficial.[5]
-
Screen Bases: The choice of base is critical. Ensure it is sufficiently strong and soluble in the reaction medium. For example, in Buchwald-Hartwig aminations, strong, non-coordinating bases like NaOtBu are often preferred, while weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be required for sensitive functional groups.[13][15]
-
Systematically Vary Catalyst Loading: Before drastically increasing the catalyst load, ensure other parameters are optimized. If the reaction remains slow, incrementally increase the catalyst loading.[5][13]
-
-
Problem 2: Reaction is Sluggish or Stalls Before Completion
A slow or incomplete reaction often points to issues with catalyst activity or suboptimal conditions.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The active catalytic species may not be forming efficiently or may be decomposing over the course of the reaction.
-
Troubleshooting Steps:
-
Increase Temperature: Higher temperatures can often accelerate the reaction rate and improve conversion.[5]
-
Optimize Ligand-to-Metal Ratio: The ratio of TFP to the palladium precursor can be critical. In some solvents like THF, a higher ratio (e.g., >6:1) may be required to generate the most reactive species.[12] Experiment with different ratios (e.g., 2:1, 4:1, 8:1) to find the optimum.
-
Switch Palladium Source: Consider using a more active pre-catalyst that readily forms the active Pd(0) species.[5][13]
-
-
-
Ineffective Base or Activator: In reactions like Suzuki-Miyaura coupling, the base plays a crucial role in activating the boronic acid for transmetalation.[16]
-
Troubleshooting Steps:
-
Check Base Strength and Solubility: Ensure the base is active and present in sufficient quantity (typically 1.5-3 equivalents).[5]
-
Screen Different Bases: The choice of base can significantly impact the outcome. Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the most effective one for your system.[14]
-
-
Quantitative Data Summary
The optimal catalyst loading and ligand-to-metal ratio are highly dependent on the specific reaction. The following tables provide illustrative data based on general trends observed in palladium-catalyzed cross-coupling reactions to guide optimization.
Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Typical Observed Yield (%) | Notes |
|---|---|---|
| 0.5 | 75-85 | May be sufficient for highly reactive substrates. |
| 1.0 | 85-95 | A common and effective loading for many reactions.[5] |
| 2.0 | >95 | Good starting point for initial screening and optimization.[5][13] |
| 5.0 | >95 | Often used for challenging or sterically hindered substrates.[13] |
Data is representative and intended for optimization guidance.
Table 2: Influence of Ligand:Metal Ratio and Solvent on Reactivity
| Pd Precursor | Ligand (L) | L:Pd Ratio | Solvent | Relative Reactivity | Reference |
|---|---|---|---|---|---|
| Pd(dba)₂ | TFP | 2:1 | THF | Less Reactive | [12] |
| Pd(dba)₂ | PPh₃ | 2:1 | THF | More Reactive | [12] |
| Pd(dba)₂ | TFP | >6:1 | THF | More Reactive | [12] |
| Pd(dba)₂ | PPh₃ | >6:1 | THF | Less Reactive | [12] |
| Pd(dba)₂ | TFP | ≥2:1 | DMF | More Reactive | [6][12] |
| Pd(dba)₂ | PPh₃ | ≥2:1 | DMF | Less Reactive | [6][12] |
This table summarizes comparative reactivity trends between TFP and PPh₃ under specific conditions.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols
Protocol: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling using this compound
This protocol provides a general starting point for optimizing a Suzuki-Miyaura cross-coupling reaction. The specific quantities, temperature, and reaction time should be optimized for each unique substrate combination.
Materials:
-
Aryl Halide (Ar-X) (1.0 mmol, 1.0 equiv)
-
Boronic Acid or Ester (R-B(OR)₂) (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
This compound (TFP) (0.04-0.08 mmol, 4-8 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF) (5-10 mL)
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, this compound, the aryl halide, the boronic acid, and the base under a counterflow of argon or nitrogen.
-
Note: It is crucial to maintain an inert atmosphere throughout the setup to prevent catalyst deactivation and ligand oxidation.[14]
-
-
Solvent Addition:
-
Via syringe, add the anhydrous and degassed solvent to the flask. Ensure the solvent has been properly stored and, if necessary, freshly purified.[8]
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C).[14]
-
Monitor the reaction progress by a suitable analytical method, such as TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Once the reaction has reached completion (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂) and wash with water and/or brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate solvent system to isolate the desired cross-coupled product.
-
Optimization Note: To optimize catalyst loading, a series of parallel reactions can be performed where the mol% of the palladium catalyst and the TFP ligand are systematically varied (e.g., 5%, 2%, 1%, 0.5%).[5]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 5518-52-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 99%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tri-(2-furyl)phosphine | P(2-furyl)3 | C12H9O3P - Ereztech [ereztech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Tris(furan-2-yl)phosphane | C12H9O3P | CID 521585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Suzuki Coupling [organic-chemistry.org]
Preventing side reactions in Suzuki coupling with Tri(2-furyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing Tri(2-furyl)phosphine (TFP) in Suzuki coupling reactions. Our aim is to help you mitigate common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFP) and why is it used in Suzuki coupling?
This compound (TFP) is a monodentate phosphine (B1218219) ligand employed in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. TFP is characterized as a weaker σ-donating and less sterically demanding ligand compared to more common phosphine ligands like triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃). The use of TFP can lead to milder reaction conditions, which may help in reducing the occurrence of unwanted side reactions.
Q2: What are the common side reactions observed in Suzuki coupling reactions when using TFP?
While TFP can be advantageous, users may still encounter common Suzuki coupling side reactions, including:
-
Homocoupling: The dimerization of the boronic acid or aryl halide starting materials to form symmetrical biaryl byproducts.
-
Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent by a proton source, leading to the formation of an arene byproduct and a reduction in the yield of the desired cross-coupled product.[1]
-
Ligand Degradation (P-C Bond Cleavage): Under certain conditions, particularly with strong bases, the phosphorus-furan bond of TFP can be cleaved. This degradation reduces the concentration of the active ligand and can complicate the reaction mixture. One known degradation pathway involves the alkaline hydrolysis of heteroarylphosphonium salts, which results in the cleavage of a phosphorus-furan bond.[2]
Q3: How do the electronic and steric properties of TFP influence the Suzuki coupling catalytic cycle?
The electronic and steric properties of phosphine ligands play a crucial role in the key steps of the Suzuki coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: This step is primarily governed by the electronic properties of the ligand. While electron-rich phosphines generally accelerate this step, the less electron-donating nature of TFP might influence the rate, depending on the specific substrates.
-
Transmetalation and Reductive Elimination: These steps are influenced by a combination of both steric and electronic effects. The smaller steric profile of TFP, compared to bulky ligands, can impact the coordination environment of the palladium center and consequently the rates of these steps.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Suzuki coupling experiments with this compound.
Problem 1: Low yield of the desired cross-coupled product with significant starting material remaining.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol Reference |
| Insufficient Catalyst Activity | - Ensure the palladium precursor and TFP are of high purity and handled under an inert atmosphere to prevent degradation. - Consider screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). - Optimize the Pd:TFP ratio. While a 1:2 or 1:4 ratio is common, the optimal ratio can be substrate-dependent. | --INVALID-LINK-- |
| Suboptimal Reaction Conditions | - Perform a systematic optimization of reaction parameters, including base, solvent, temperature, and reaction time. - TFP's performance can be solvent-dependent; consider screening solvents like THF, DMF, and dioxane. | --INVALID-LINK-- |
Problem 2: Significant formation of homocoupling byproducts.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol Reference |
| Presence of Oxygen | - Rigorously degas all solvents and reagents prior to use. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. | --INVALID-LINK-- |
| Use of a Pd(II) Precatalyst | - Consider using a Pd(0) source (e.g., Pd₂(dba)₃) to minimize side reactions that can be initiated by Pd(II) species. | --INVALID-LINK-- |
| Inappropriate Base or Temperature | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base can significantly impact the rate of homocoupling. - Lowering the reaction temperature may disfavor the homocoupling pathway. | --INVALID-LINK-- |
Problem 3: Evidence of protodeboronation (formation of arene byproduct from the boronic acid).
| Potential Cause | Troubleshooting Strategy | Experimental Protocol Reference |
| Presence of Protic Impurities | - Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source. | --INVALID-LINK-- |
| Unstable Boronic Acid | - Use freshly prepared or purified boronic acids. - Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol (B44631) boronate), which can undergo a slow release of the boronic acid under the reaction conditions. | - |
| Harsh Reaction Conditions | - Employ milder bases (e.g., K₂CO₃ instead of stronger bases). - Attempt the reaction at a lower temperature to reduce the rate of protodeboronation. | --INVALID-LINK-- |
Problem 4: Suspected ligand degradation (P-C bond cleavage).
| Potential Cause | Troubleshooting Strategy | Experimental Protocol Reference |
| Strongly Basic Conditions | - The P-C(furyl) bond can be susceptible to cleavage under harsh basic conditions. - Screen milder bases to find conditions that promote the desired coupling without significant ligand degradation. | --INVALID-LINK-- |
| Prolonged Reaction Times at Elevated Temperatures | - Monitor the reaction progress closely and minimize the reaction time once the starting material is consumed. - If possible, lower the reaction temperature. | --INVALID-LINK-- |
Quantitative Data Summary
While comprehensive quantitative data directly comparing this compound with a wide range of other ligands across various Suzuki coupling reactions is not extensively available in a single source, the following table provides a conceptual framework for comparing phosphine ligands based on their general properties and their expected impact on the reaction.
| Ligand | Electronic Properties | Steric Hindrance (Cone Angle) | Expected Impact on Oxidative Addition | Expected Impact on Reductive Elimination | Potential for Side Reactions |
| This compound (TFP) | Weaker σ-donor | Less bulky | Moderate rate | May be slower than with bulkier ligands | Can be minimized with optimized, milder conditions |
| Triphenylphosphine (PPh₃) | Moderately electron-donating | Moderately bulky | Generally efficient | Generally efficient | Prone to standard side reactions |
| Tricyclohexylphosphine (PCy₃) | Strong σ-donor | Bulky | Fast | Fast | Can promote side reactions at high temperatures |
| Buchwald Ligands (e.g., SPhos, XPhos) | Strong σ-donors | Very bulky | Very fast | Very fast | Can be highly effective in suppressing side reactions |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Using this compound
This protocol provides a starting point for optimization. The optimal conditions may vary depending on the specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and this compound (2-10 mol%).
-
Seal the vessel with a septum or screw cap.
-
-
Inert Atmosphere:
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) at least three times.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., THF, dioxane, or DMF, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol for Solvent Degassing
Properly degassing the solvent is crucial to minimize oxygen-induced side reactions like homocoupling.
-
Sparge with Inert Gas:
-
Place the solvent in a suitable flask with a stir bar.
-
Bubble a steady stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes while stirring.
-
-
Freeze-Pump-Thaw (for highly sensitive reactions):
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum.
-
Close the flask to the vacuum and thaw the solvent.
-
Repeat this cycle at least three times.
-
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for Suzuki coupling with TFP.
References
Technical Support Center: Enhancing Stille Reaction Yields with Tri(2-furyl)phosphine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tri(2-furyl)phosphine (TFP) to improve yields in Stille cross-coupling reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic strategies.
Troubleshooting Guide
Stille reactions, while powerful, can present challenges. The use of this compound can mitigate some issues, but may also introduce specific considerations. This guide addresses common problems in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) catalyst may have degraded due to improper storage or handling. | Use a fresh batch of the palladium precursor and this compound. Consider in situ reduction of a Pd(II) precursor. |
| Inefficient Transmetalation: The transfer of the organic group from tin to palladium is often the rate-determining step. | This compound is known to accelerate this step.[1] Ensure anhydrous and oxygen-free conditions. The addition of additives like CuI or LiCl can also facilitate transmetalation. | |
| Protodestannylation: Trace amounts of water or acid can lead to the cleavage of the carbon-tin bond. | Use rigorously dried and degassed solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Significant Homocoupling of the Organostannane | Reaction Conditions: This common side reaction can be promoted by certain reaction conditions. | The milder reaction conditions often enabled by this compound can help reduce homocoupling.[2] Carefully control the reaction temperature and stoichiometry. Ensure the complete conversion of the Pd(II) precatalyst to the active Pd(0) species before adding the organostannane. |
| Formation of Unknown Byproducts | Ligand Degradation: Phosphine (B1218219) ligands can be sensitive to air and moisture. | Handle this compound under an inert atmosphere. |
| Side Reactions of Substrates: The substrates themselves may undergo undesired reactions under the coupling conditions. | The use of this compound allows for milder reaction temperatures, which can help to minimize substrate decomposition and unwanted side reactions.[2][3] | |
| Difficulty in Removing Tin Byproducts | Workup Procedure: Tin byproducts can be challenging to separate from the desired product. | Employ a fluoride (B91410) workup (e.g., aqueous KF solution) to precipitate tributyltin fluoride, which can then be removed by filtration. Alternatively, column chromatography on silica (B1680970) gel can be effective. |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of more common phosphine ligands like Triphenylphosphine in my Stille reaction?
A1: this compound (TFP) offers significant advantages in Stille couplings. It is a weaker σ-donating and less sterically demanding ligand compared to triphenylphosphine.[2] This electronic property leads to a dramatic acceleration of the reaction rate, often by a factor of 100 or more, which allows for the use of milder reaction conditions.[3][4] Milder conditions, in turn, can lead to higher yields by minimizing side reactions and decomposition of sensitive functional groups.[2][3]
Q2: What is the optimal Pd:ligand ratio when using this compound?
A2: The optimal Pd:TFP ratio can vary depending on the specific substrates and reaction conditions. A common starting point is a 1:2 to 1:4 molar ratio of palladium precursor to this compound. It is advisable to screen different ratios to find the optimal conditions for your specific reaction.
Q3: Can this compound be used with a variety of palladium precursors?
A3: Yes, this compound is compatible with common palladium precursors used in Stille reactions, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). When using a Pd(II) precursor, it will be reduced in situ to the active Pd(0) catalyst.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Like most phosphine ligands, this compound is air-sensitive and should be handled under an inert atmosphere to prevent oxidation.[5] It is also important to be aware of the high toxicity of organotin compounds used in Stille reactions and to take appropriate safety measures, including working in a well-ventilated fume hood and wearing personal protective equipment.
Q5: My reaction is still sluggish even with this compound. What else can I try?
A5: If your reaction is slow, consider the addition of a copper(I) co-catalyst, such as CuI. Copper salts can accelerate the transmetalation step, particularly with less reactive organostannanes. The use of polar aprotic solvents like DMF or NMP can also enhance reaction rates.
Quantitative Data Summary
The choice of ligand has a profound impact on the rate of Stille cross-coupling reactions. The data below illustrates the significant rate enhancement achieved with this compound compared to other common ligands.
Table 1: Relative Rates of Stille Coupling with Various Phosphine Ligands
| Ligand | Relative Rate |
| Triphenylphosphine (PPh₃) | 1.0 |
| This compound (TFP) | 105 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 35.2 |
| Triphenylarsine (AsPh₃) | 1100 |
| Reaction Conditions: Pd₂(dba)₃, Ligand, THF, 50 °C. Data sourced from a comparative study on the kinetics of Stille reactions.[4] |
While a comprehensive, direct comparison of yields across a wide range of substrates is not available in a single source, individual studies report high yields for specific reactions utilizing this compound. For example, palladium-catalyzed cross-coupling reactions with TFP have been reported to afford arylated products in yields ranging from 82-93%.[6]
Experimental Protocols
This section provides a representative experimental protocol for a Stille cross-coupling reaction using this compound. Note that optimization of reaction conditions (temperature, solvent, reaction time) may be necessary for specific substrates.
Representative Protocol: Stille Coupling of an Aryl Halide with an Organostannane
Materials:
-
Aryl halide (1.0 equiv)
-
Organostannane (1.1 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
This compound (4-8 mol%)
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃) and this compound.
-
Add the anhydrous, degassed solvent via syringe and stir the mixture at room temperature for 15-20 minutes to allow for ligand exchange and catalyst formation.
-
To this mixture, add the aryl halide followed by the organostannane via syringe.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C, depending on the reactivity of the substrates).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF (if using tributyltin reagents) and stir vigorously for 1-2 hours to precipitate the tin fluoride salt.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in optimizing Stille reactions with this compound.
Caption: Workflow for optimizing Stille reactions using this compound.
Caption: Decision tree for troubleshooting low yields in Stille reactions.
References
Tri(2-furyl)phosphine degradation under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tri(2-furyl)phosphine (TFP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Reaction Yield in a Cross-Coupling Reaction
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Symptom: The reaction catalyzed by a palladium-TFP complex is sluggish or fails to proceed to completion.
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Possible Cause 1: Degradation of this compound via Oxidation. TFP can be oxidized to this compound oxide, which is generally a poor ligand for cross-coupling reactions. This can be caused by trace amounts of oxygen in the reaction setup.
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Solution: Ensure all solvents and reagents are rigorously degassed. Work under a strictly inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Hydrolysis of this compound. Under basic conditions, TFP can be susceptible to hydrolysis, leading to the cleavage of a phosphorus-furan bond to form di-(2-furyl)phosphine oxide.[1] This degradation product is not an effective ligand for the catalytic cycle.
-
Solution: If possible, use non-aqueous basic conditions. If aqueous bases are necessary, consider using milder bases or shorter reaction times. Monitor the reaction for the formation of degradation products by ³¹P NMR.
-
-
Possible Cause 3: P-C Bond Cleavage at Elevated Temperatures. At higher temperatures, the P-C bond of phosphine (B1218219) ligands can undergo cleavage, leading to inactive catalyst species.
-
Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Issue 2: Formation of Unexpected Byproducts
-
Symptom: Besides the desired product, significant amounts of byproducts are observed, such as homocoupled products or reduced arenes.
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Possible Cause: Catalyst Deactivation and Side Reactions. Degradation of the TFP ligand can lead to an unstable palladium center, which can promote side reactions.
-
Solution: Increase the ligand-to-metal ratio to better stabilize the catalytic species. Ensure the purity of all starting materials.
-
Issue 3: Inconsistent Reaction Performance
-
Symptom: Reproducibility of the reaction is poor, with varying yields and reaction times between batches.
-
Possible Cause: Variable Quality or Handling of this compound. TFP is an air-sensitive solid.[2] Inconsistent handling can lead to partial degradation before it is even used in the reaction.
-
Solution: Store TFP under an inert atmosphere and in a cool, dark place. Handle the solid quickly in the air or preferably in a glovebox. Routinely check the purity of the TFP stock by ³¹P NMR.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the main degradation pathways for this compound under typical reaction conditions?
-
A1: The primary degradation pathways for TFP are:
-
Oxidation: Reaction with oxygen to form this compound oxide.
-
Hydrolysis: Particularly under basic conditions, cleavage of a phosphorus-furan bond can occur to yield di-(2-furyl)phosphine oxide.[1]
-
P-C Bond Cleavage: Can occur at elevated temperatures, leading to catalytically inactive species.
-
-
-
Q2: How can I detect the degradation of this compound?
-
A2: The most effective method for detecting and quantifying the degradation of TFP and the formation of its degradation products is ³¹P NMR spectroscopy. You can monitor the disappearance of the TFP signal and the appearance of new signals corresponding to the degradation products.
-
-
Q3: What is the recommended way to store and handle this compound?
-
A3: TFP is an air-sensitive solid and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dark place.[2][3] For handling, it is best to use a glovebox. If a glovebox is not available, handle the solid quickly in the air to minimize exposure to oxygen and moisture.
-
Technical Questions
-
Q4: What are the typical ³¹P NMR chemical shifts for this compound and its common degradation products?
-
A4: The ³¹P NMR chemical shifts can vary slightly depending on the solvent and other components in the mixture. However, the following table provides approximate chemical shift ranges.
Compound Approximate ³¹P NMR Chemical Shift (ppm) This compound (TFP) -75 to -80 This compound oxide +20 to +25 Di-(2-furyl)phosphine oxide +10 to +15
-
-
Q5: How does the electronic nature of the furyl group influence the stability of TFP?
-
A5: The 2-furyl group is electron-withdrawing. This property makes the phosphorus atom in TFP less electron-rich compared to trialkylphosphines, which can influence its reactivity and stability. For instance, the electron-withdrawing nature of the furyl group is believed to contribute to the faster rate of alkaline hydrolysis of the corresponding phosphonium (B103445) salts compared to their phenyl analogues.[1]
-
Experimental Protocols
Protocol 1: Monitoring the Oxidation of this compound by ³¹P NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the rate of oxidation of this compound in solution upon exposure to air.
Materials:
-
This compound (TFP)
-
Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer with ³¹P capabilities
Procedure:
-
Sample Preparation (Time Zero):
-
In a glovebox or under a stream of inert gas, prepare a stock solution of TFP in the chosen deuterated solvent (e.g., 10 mg/mL).
-
Transfer a portion of this solution to an NMR tube and seal it tightly with a cap.
-
Acquire a ³¹P NMR spectrum immediately. This will serve as your time-zero reference, showing a single peak for pure TFP.
-
-
Exposure to Air:
-
Uncap the NMR tube to expose the solution to the ambient atmosphere.
-
For a controlled experiment, you can bubble a gentle stream of air through the solution for a defined period.
-
-
Time-Course Monitoring:
-
Acquire ³¹P NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, etc.) over a period of several hours or days, depending on the observed rate of degradation.
-
-
Data Analysis:
-
Process the NMR spectra.
-
Identify the peak corresponding to TFP and any new peaks that appear, which are likely degradation products (e.g., this compound oxide).
-
Integrate the peaks to determine the relative concentrations of TFP and its degradation products over time.
-
Plot the concentration of TFP as a function of time to determine the rate of degradation.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Tri(2-furyl)phosphine for Cross-Coupling Reactions of Aryl Chlorides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tri(2-furyl)phosphine (TFP) as a ligand in palladium-catalyzed cross-coupling reactions involving traditionally unreactive aryl chlorides.
Troubleshooting Guide
Low reactivity of aryl chlorides is a common challenge in cross-coupling reactions. This compound is a valuable ligand for activating these substrates. This guide addresses common issues encountered during such experiments.
Issue 1: Low or No Conversion of Aryl Chloride
| Potential Cause | Suggested Solution |
| Inefficient Oxidative Addition | Oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[1] The choice of ligand is critical. While TFP is effective, for particularly challenging substrates, consider more electron-rich and bulky ligands like trialkylphosphines (e.g., P(t-Bu)₃) or specialized biaryl phosphines (e.g., SPhos, XPhos).[2][3] |
| Catalyst Deactivation | The active Pd(0) species can be sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed. Use of a robust palladium precatalyst can also be beneficial.[4] The nitrogen atom in some heterocyclic aryl chlorides can coordinate to the palladium center and inhibit catalysis.[2] |
| Sub-optimal Reaction Temperature | While TFP can promote reactions at milder temperatures, some unactivated aryl chlorides may require higher temperatures to overcome the activation energy for C-Cl bond cleavage.[2] Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Incorrect Palladium Precursor | Pd(OAc)₂ and Pd₂(dba)₃ are common choices. The activation of Pd(II) precursors to the active Pd(0) species can be influenced by the phosphine (B1218219) ligand.[5] For instance, SPd⁰(TFP)₂ is formed spontaneously from Pd(OAc)₂ and TFP.[6] |
| Inappropriate Base | The choice of base is crucial for the efficiency of the catalytic cycle. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective with aryl chlorides than weaker bases like K₂CO₃.[2] For Heck reactions, organic bases such as Et₃N or inorganic bases like K₂CO₃ can be used.[7] |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki Reaction) | This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species.[2][8] Ensure rigorous degassing of the reaction mixture. Using a pre-formed Pd(0) source or ensuring efficient in-situ reduction of a Pd(II) precursor can minimize this. |
| Protodeboronation (Suzuki Reaction) | The boronic acid can be hydrolyzed back to the corresponding arene. This can be prevalent with certain substrates and under harsh basic conditions.[2] Consider using a more stable boronate ester (e.g., a pinacol (B44631) ester) or a milder base.[9] |
| Formation of Palladium Black | Precipitation of palladium black indicates catalyst decomposition and deactivation. This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio. Ensure high purity of all reagents and solvents. The optimal Pd:TFP ratio may need to be determined experimentally. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound (TFP) effective for the activation of aryl chlorides?
A1: The efficacy of TFP in activating aryl chlorides stems from its unique electronic and steric properties. Compared to more common ligands like triphenylphosphine (B44618) (PPh₃), TFP is a weaker σ-donor and less sterically demanding. This can facilitate the crucial oxidative addition step of the aryl chloride to the palladium center and can lead to milder reaction conditions.[10]
Q2: How does TFP compare to other phosphine ligands for the coupling of aryl chlorides?
A2: The performance of TFP is dependent on the specific reaction conditions and substrates. In some instances, particularly in polar aprotic solvents like DMF, catalyst systems employing TFP have shown higher reactivity than those with PPh₃.[10] However, for highly unreactive or sterically hindered aryl chlorides, more electron-rich and bulky trialkylphosphines or specialized biaryl phosphine ligands may be required to achieve high yields.[1][11]
Quantitative Comparison of Ligands in Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Typical Catalyst System | Substrate Example | Yield (%) | Reference |
| This compound (TFP) | Pd(dba)₂ / TFP | Aryl Iodides | 82-93 | [10] |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Aryl Bromides | Good | [12] |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Pd₂(dba)₃ / P(t-Bu)₃ | Unactivated Aryl Chlorides | Excellent | [1] |
| XPhos | Pd₂(dba)₃ / XPhos | Hindered Aryl Chlorides | High | [13] |
| SPhos | Pd₂(dba)₃ / SPhos | Heteroaryl Chlorides | High | [13] |
Note: The data presented is compiled from various sources and may not represent direct head-to-head comparisons under identical conditions. Yields are highly substrate and condition dependent.
Q3: What are the typical starting points for reaction conditions when using TFP with an aryl chloride?
A3: A good starting point for optimizing a cross-coupling reaction with an aryl chloride and TFP would be:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)
-
Ligand: this compound (1-2 equivalents relative to Pd)
-
Base: K₃PO₄ or CsF for Suzuki; Et₃N or K₂CO₃ for Heck (2-3 equivalents)
-
Solvent: Toluene, Dioxane, or DMF (ensure anhydrous and degassed)
-
Temperature: 80-120 °C
Q4: Can you provide a representative experimental protocol for a Suzuki-Miyaura coupling of an aryl chloride using TFP?
A4: The following is a generalized protocol and should be optimized for specific substrates.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol). Dissolve in a small amount of the reaction solvent.
-
Reaction Execution: Add the catalyst solution to the Schlenk flask containing the substrates and base. Add the degassed solvent (e.g., Toluene, 5 mL).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Q5: What is the general catalytic cycle for a palladium-catalyzed cross-coupling reaction?
A5: The generally accepted mechanism involves three key steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Figure 2. A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Minimizing homocoupling in Sonogashira reactions with Tri(2-furyl)phosphine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of homocoupling side reactions in Sonogashira couplings, with a special focus on the use of Tri(2-furyl)phosphine as a ligand.
Troubleshooting Guide
Issue 1: High Percentage of Homocoupling (Glaser Coupling) Product Observed
Description: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or ¹H NMR) shows a significant amount of a symmetrical 1,3-diyne byproduct, resulting from the coupling of two terminal alkyne molecules.
| Possible Cause | Recommended Solution |
| 1. Presence of Oxygen | Oxygen promotes the oxidative dimerization of copper acetylide intermediates, which is the primary pathway for Glaser homocoupling.[1][2] Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). All solvents and liquid reagents should be rigorously degassed prior to use, for example, by at least three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[1][2] |
| 2. Copper(I) Co-catalyst | The copper(I) co-catalyst, while accelerating the desired cross-coupling, is also a primary catalyst for the undesired Glaser coupling side reaction.[1][2] Solution: Switch to a copper-free Sonogashira protocol.[1] This is the most effective way to eliminate Glaser coupling. These protocols often require careful optimization of the ligand, base, and solvent to compensate for the absence of copper.[2] |
| 3. High Alkyne Concentration | A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. Solution: Add the terminal alkyne to the reaction mixture slowly over a period of time using a syringe pump.[1] This maintains a low instantaneous concentration of the alkyne, disfavoring the dimerization pathway. |
| 4. Suboptimal Ligand Choice | The phosphine (B1218219) ligand influences the relative rates of the cross-coupling and homocoupling pathways. Solution: Consider using a different phosphine ligand. This compound, with a smaller cone angle than triphenylphosphine (B44618), may offer different reactivity. In some systems, bulky and electron-rich ligands can favor the desired cross-coupling.[1] However, the optimal choice is often substrate-dependent and may require screening. |
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
Description: The reaction appears to have failed or proceeded with very low efficiency, with starting materials largely remaining unconsumed.
| Possible Cause | Recommended Solution |
| 1. Catalyst Inactivity/Decomposition | The Pd(0) catalyst is unstable in the presence of air and can decompose, halting the catalytic cycle.[2] Solution: Ensure rigorous exclusion of oxygen as described in Issue 1. Use high-purity, fresh catalyst and ligand. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure conditions are suitable for its in-situ reduction to Pd(0).[3] |
| 2. Ineffective Base | The base is crucial for neutralizing the HX byproduct and for the deprotonation of the terminal alkyne.[3] Solution: Ensure the base is appropriate for the reaction, sufficiently strong, and used in the correct stoichiometry (typically 2-3 equivalents). Ensure the base is dry and of high purity. For copper-free conditions, stronger bases like K₃PO₄ or Cs₂CO₃ may be required. |
| 3. Unsuitable Solvent | The solvent can significantly impact catalyst solubility, stability, and overall reaction rate. Solution: Ensure the solvent is anhydrous and degassed. Common solvents include THF, DMF, or amines like triethylamine (B128534) which can also act as the base.[3] The reactivity of palladium complexes with this compound has been noted to be significantly higher in DMF compared to THF. |
| 4. Low Reactivity of Aryl Halide | The reactivity of the aryl halide follows the trend I > Br > Cl.[3] Aryl chlorides are particularly challenging. Solution: For less reactive halides (bromides and especially chlorides), higher reaction temperatures, a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands), or longer reaction times may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in Sonogashira reactions and why is it a problem?
A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction where two molecules of the terminal alkyne react with each other to form a symmetric 1,3-diyne.[1][2] This is an undesirable process because it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can complicate purification.[2]
Q2: What are the primary causes of homocoupling?
A2: The two main culprits responsible for promoting homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen facilitates the oxidative dimerization of a copper-acetylide intermediate, which is the key step in the Glaser coupling pathway.[1]
Q3: How can I completely avoid Glaser homocoupling?
A3: The most effective method to completely prevent Glaser-type homocoupling is to use a copper-free Sonogashira protocol.[1][3] By eliminating the copper co-catalyst, the primary pathway for this side reaction is removed. Numerous copper-free methods have been developed to circumvent this issue.[2][4]
Q4: What is the role of this compound and how might it affect homocoupling?
A4: this compound (TFP) is a tertiary phosphine ligand used to stabilize the palladium catalyst. Compared to the very common triphenylphosphine (PPh₃), TFP has a smaller steric profile (Tolman cone angle of ~133°-149° vs. 145° for PPh₃). The furyl groups are also more electron-withdrawing than phenyl groups. This unique combination of steric and electronic properties can modulate the reactivity of the palladium center, potentially influencing the relative rates of oxidative addition and reductive elimination, and thereby affecting the selectivity between the desired cross-coupling and side reactions. While not extensively documented specifically for reducing homocoupling, its distinct properties make it a viable candidate for screening when optimizing reactions to minimize this side product.
Q5: Besides removing copper, what other parameters can be optimized to reduce homocoupling?
A5: Several parameters can be adjusted. Running the reaction under a strictly inert atmosphere is crucial.[1] Optimizing the choice of base and solvent can have a significant impact.[1] Additionally, the slow addition of the alkyne starting material can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
Data Presentation
Table 1: Comparison of Common Phosphine Ligands
This table provides the Tolman cone angle (a measure of steric bulk) and the Tolman Electronic Parameter (TEP, a measure of electron-donating ability) for this compound and other common phosphine ligands. A higher TEP value (larger ν(CO)) indicates a less electron-donating (more electron-withdrawing) ligand.
| Ligand | Abbreviation | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹ |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182° | 2056.1 |
| Tricyclohexylphosphine | PCy₃ | 170° | 2056.4 |
| Triphenylphosphine | PPh₃ | 145° | 2068.9 |
| This compound | TFP or P(2-furyl)₃ | ~133°-149° | Not Experimentally Determined (Expected to be >2068.9) |
| Trimethyl phosphite | P(OMe)₃ | 107° | 2076.3 |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is a general method designed to eliminate Glaser homocoupling by avoiding the use of a copper co-catalyst.
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Reagent Preparation: Ensure all solvents (e.g., toluene, DMF) are anhydrous and thoroughly degassed (e.g., via three freeze-pump-thaw cycles). Ensure all solid reagents (aryl halide, palladium catalyst, ligand, base) are of high purity and dry.
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., This compound , 0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) followed by the anhydrous, degassed solvent (5 mL).
-
Addition of Alkyne: Stir the mixture for 10-15 minutes. Add the terminal alkyne (1.1 mmol, 1.1 equiv) to the reaction mixture. For best results, add the alkyne dropwise or via a syringe pump over 30-60 minutes.
-
Reaction Execution: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling
This protocol uses a copper co-catalyst but incorporates measures to suppress homocoupling.
-
Reagent and Glassware Preparation: Rigorously dry all glassware (e.g., flame-dry under vacuum). All solvents (e.g., THF, triethylamine) must be anhydrous and degassed. All solid reagents must be dry.
-
Reaction Setup (Schlenk Line or Glovebox): To a Schlenk flask under argon, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), the ligand if separate (e.g., This compound , 0.06 mmol, 6 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF, 5 mL) and the degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.
-
Slow Alkyne Addition: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe pump over an extended period (e.g., 1-2 hours).
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Heat as required and monitor progress by TLC or GC-MS.
-
Work-up: Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the product by chromatography.
Visualizations
Caption: Competing pathways: The desired Sonogashira cycle versus the undesired Glaser homocoupling.
Caption: A workflow for troubleshooting and minimizing homocoupling in Sonogashira reactions.
Caption: Relationship between key reaction factors and the resulting reaction outcome.
References
Technical Support Center: Tri(2-furyl)phosphine Catalyst Stability
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tri(2-furyl)phosphine (TFP) as a ligand in catalysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of TFP-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of this compound (TFP) catalyst degradation at elevated temperatures?
A1: At elevated temperatures, TFP-based catalysts can undergo decomposition, leading to a decrease in catalytic activity. Common visual indicators include a change in the reaction mixture's color, often darkening or forming a precipitate known as palladium black if a palladium catalyst is used.[1] A stall in the reaction progress, as monitored by techniques like TLC, GC, or LC-MS, before the complete consumption of starting materials is also a strong indicator of catalyst deactivation.
Q2: What are the primary mechanisms for the thermal decomposition of a TFP-based catalyst?
A2: The thermal deactivation of TFP-based catalysts can occur through several pathways:
-
Ligand Degradation: The this compound ligand itself can decompose at high temperatures. The furan (B31954) rings are susceptible to degradation, particularly in acidic conditions which can be generated from trace impurities or reaction byproducts.[2]
-
P-C Bond Cleavage: A common decomposition pathway for triarylphosphine ligands involves the cleavage of the phosphorus-carbon bond.[3]
-
Catalyst Agglomeration: The active catalytic species, often a Pd(0) complex, can become unstable at higher temperatures and agglomerate into inactive larger particles or palladium black.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which is exacerbated at elevated temperatures.[4]
Q3: How does the furan ring in TFP influence its stability compared to other triarylphosphines like triphenylphosphine?
A3: The furan rings in TFP introduce different electronic and stability characteristics compared to the phenyl rings in triphenylphosphine. Furan rings are more electron-rich than benzene (B151609) rings and can be susceptible to acid-catalyzed ring-opening reactions.[2] This suggests that under certain reaction conditions, particularly with acidic promoters or byproducts, TFP may exhibit lower thermal stability than triphenylphosphine.
Q4: My cross-coupling reaction with a TFP-based catalyst is sluggish. Should I increase the temperature?
A4: While increasing the reaction temperature can enhance reaction rates, it also risks accelerating catalyst decomposition.[1] It is recommended to first optimize other reaction parameters, such as solvent, base, and reactant concentrations. If a temperature increase is necessary, it should be done incrementally (e.g., in 10 °C steps) while carefully monitoring the reaction for signs of catalyst deactivation.[4]
Troubleshooting Guide
Below are common issues encountered during experiments with TFP-based catalysts at various temperatures, along with recommended troubleshooting steps.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield, starting material remains | Catalyst deactivation due to high temperature. | - Lower the reaction temperature and increase the reaction time.- Screen different solvents to find one that allows for lower reaction temperatures.- Ensure rigorous inert atmosphere to prevent oxidative degradation. |
| Formation of palladium black | Agglomeration of the palladium catalyst. | - Lower the reaction temperature.[1]- Use a higher ligand-to-metal ratio to better stabilize the active catalyst.- Consider a different palladium precursor. |
| Inconsistent results between batches | Variability in reagent purity or reaction setup leading to catalyst poisoning or degradation. | - Ensure all reagents, especially the solvent and base, are anhydrous and of high purity.- Verify that the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1] |
| Reaction stalls after initial conversion | Gradual catalyst deactivation over the course of the reaction. | - Analyze the reaction mixture for potential inhibitory byproducts.- Consider a slow addition of one of the reagents to maintain a low concentration of potentially problematic species.- Evaluate the stability of the TFP ligand under the specific reaction conditions in a separate experiment. |
Experimental Protocols
Protocol for Assessing the Thermal Stability of this compound
This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal stability of TFP.
1. Sample Preparation:
- Accurately weigh 5-10 mg of this compound into a TGA/DSC pan (alumina or platinum).
2. TGA/DSC Instrument Setup:
- Place the sample pan and a reference pan into the instrument.
- Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
3. Thermal Program:
- Equilibrate the sample at a low temperature (e.g., 30 °C).
- Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 400 °C).
4. Data Analysis:
- TGA Curve: Analyze the plot of mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.
- DSC Curve: Analyze the plot of heat flow versus temperature to identify endothermic (melting) and exothermic (decomposition) events.
Expected Data Summary:
| Parameter | Description | Typical Value for Triarylphosphines |
| Melting Point (Tm) | Temperature at which the solid TFP melts. | 59-64 °C (literature value)[5] |
| Decomposition Onset (Td,onset) | Temperature at which significant mass loss begins. | Varies, but typically > 200 °C for stable phosphines. |
| Peak Decomposition Temperature (Td,peak) | Temperature at which the rate of mass loss is at its maximum. | Dependent on the specific phosphine (B1218219) structure and heating rate. |
Visualizations
Caption: Potential decomposition pathways for a TFP-based catalyst at elevated temperatures.
Caption: Experimental workflow for optimizing reaction temperature while monitoring catalyst stability.
Caption: A decision tree for troubleshooting low-yielding reactions using TFP-based catalysts.
References
Technical Support Center: Troubleshooting Failed Heck Reactions with Tri(2-furyl)phosphine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Heck reactions utilizing Tri(2-furyl)phosphine as a ligand. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound (TFP) is a solid phosphine (B1218219) ligand with a melting point of 59-64 °C and a boiling point of 136 °C at 4 mmHg.[1] It is used as a ligand in various transition-metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions like the Heck reaction.[2]
Q2: Why is my Heck reaction with this compound failing or giving low yields?
Low conversion or reaction failure in a Heck reaction can stem from several factors. Common issues include catalyst decomposition, problems with the reagents, or suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Q3: How does this compound compare to other common phosphine ligands like PPh₃?
The performance of this compound can be influenced by the solvent and the ligand-to-palladium ratio. In some cases, at higher ligand-to-palladium ratios, catalyst systems with this compound have been observed to be more reactive than those with triphenylphosphine (B44618) (PPh₃), particularly in solvents like DMF.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
Q: My reaction shows little to no consumption of the aryl halide and/or olefin. What are the potential causes and how can I address them?
A: Low or no conversion is a common issue in Heck reactions. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | The active Pd(0) species may not be forming from the Pd(II) precatalyst. Ensure your reaction conditions, including the choice of solvent and base, are suitable for the reduction of the palladium precursor. The phosphine ligand itself can aid in this reduction.[3] |
| Poor Quality Reagents | Impurities in the aryl halide, olefin, or solvent can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous and properly degassed. |
| Suboptimal Ligand-to-Palladium Ratio | An incorrect ratio can lead to an unstable or unreactive catalyst. A general starting point is a 2:1 ratio of monodentate phosphine ligand to palladium. However, with this compound, exploring higher ratios may be beneficial. |
| Inappropriate Base | The base is crucial for regenerating the active catalyst. If you are using a weak base, consider switching to a stronger, non-nucleophilic base like NaOtBu or K₃PO₄. |
| Low Reaction Temperature | Heck reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider incrementally increasing the temperature. |
A logical workflow for troubleshooting low conversion is outlined in the diagram below.
Caption: Troubleshooting workflow for low conversion in Heck reactions.
Problem 2: Catalyst Decomposition (Palladium Black Formation)
Q: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive form of palladium. This is a common reason for reactions to stall.
| Potential Cause | Recommended Solutions |
| Presence of Oxygen | The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II). Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon). |
| High Reaction Temperature | Excessive heat can promote the agglomeration of the palladium catalyst. Try lowering the reaction temperature. |
| Inadequate Ligand Stabilization | The phosphine ligand stabilizes the palladium catalyst. An insufficient amount of ligand can lead to catalyst decomposition. Ensure the correct ligand-to-palladium ratio is being used. |
The diagram below illustrates the Heck catalytic cycle and the point at which catalyst deactivation can occur.
Caption: The Heck catalytic cycle with a potential catalyst deactivation pathway.
Problem 3: Formation of Side Products
Q: My reaction is producing significant amounts of side products, such as homocoupled arenes or isomerized alkenes. How can I minimize these?
A: Side reactions can compete with the desired Heck coupling, reducing the yield of the target product.
| Side Reaction | Potential Cause | Recommended Solutions |
| Homocoupling of Aryl Halide | This can be promoted by the presence of oxygen. | Rigorously degas all solvents and maintain a strict inert atmosphere. |
| Alkene Isomerization | The palladium-hydride intermediate formed during the catalytic cycle can promote double bond migration. | The choice of ligand can influence the degree of isomerization. Consider screening different phosphine ligands if isomerization is a significant issue. |
| Hydrodehalogenation | The aryl halide is reduced instead of coupling. | Ensure all reagents and solvents are dry, as water can be a proton source. The choice of base can also influence this side reaction. |
Experimental Protocols
Below is a general experimental protocol for a Heck reaction using this compound. This should be considered a starting point and may require optimization for specific substrates.
General Procedure for Heck Coupling of an Aryl Bromide with an Alkene:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%).
-
Addition of Reagents: To the Schlenk tube, add the aryl bromide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., DMF, NMP, or toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The following diagram illustrates a typical experimental workflow for a Heck reaction.
Caption: A typical experimental workflow for a Heck reaction.
References
Impact of solvent choice on Tri(2-furyl)phosphine catalyzed reactions
Technical Support Center: Tri(2-furyl)phosphine Catalysis
Welcome to the technical support center for this compound (TFP) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a specific focus on the critical impact of solvent selection.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical in this compound (TFP) catalyzed cross-coupling reactions?
A: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions and is not merely an inert medium. It can influence the reaction rate, yield, and selectivity by:
-
Activating the Precatalyst: Solvents can facilitate the in-situ generation of the active Pd(0) species from a more stable Pd(II) precatalyst.[1]
-
Stabilizing the Catalytic Species: The solvent can coordinate to the palladium center, stabilizing intermediates and preventing catalyst decomposition.[2][3]
-
Modulating Reactant and Base Solubility: Ensuring all components, including the inorganic base, are sufficiently soluble is crucial for efficient reaction kinetics. The presence of water, for example, can be beneficial for solvating inorganic salts.[4]
-
Influencing the Catalytic Cycle: The polarity and coordinating ability of the solvent can affect the rates of key steps like oxidative addition and reductive elimination. For instance, the reactivity of palladium complexes with TFP differs significantly between THF and DMF.[5][6]
Q2: What are the general properties of this compound (TFP) as a ligand?
A: this compound (TFP) is a monodentate phosphine (B1218219) ligand with distinct electronic and steric properties. It is generally considered to be less sterically demanding and a weaker σ-donor compared to more common ligands like triphenylphosphine (B44618) (PPh₃).[7] These characteristics can lead to milder reaction conditions and, in some cases, prevent unwanted side reactions.[7] It is a solid at room temperature with a melting point of 59-64 °C.[8][9]
Q3: How does solvent polarity affect reactions catalyzed by TFP-Pd complexes?
A: Solvent polarity can have a profound and sometimes non-intuitive impact. While a general trend is not always clear, here's what is observed:
-
Reactivity Differences: The combination of Pd(dba)₂ and TFP is consistently more reactive in the polar, coordinating solvent DMF than in the less polar THF.[5][6] This suggests that polar, coordinating solvents can enhance the catalytic activity of the TFP-Pd system.
-
Selectivity Switching: In some palladium-catalyzed systems (though not exclusively with TFP), switching from a nonpolar solvent like THF to a polar aprotic solvent like DMF or acetonitrile (B52724) can completely reverse the chemoselectivity of a reaction (e.g., favoring reaction at a triflate group over a chloride).[4] This is attributed to the ability of polar solvents to stabilize certain transition states.[4]
Q4: My reagents are not dissolving properly. What should I do?
A: Poor solubility is a common cause of slow or incomplete reactions.
-
Solvent Screening: The first step is to screen alternative solvents in which all starting materials are soluble.
-
Co-solvents: Using a mixture of solvents is a very common strategy. For Suzuki-Miyaura reactions, adding water to solvents like dioxane or THF often improves results by increasing the solubility of the inorganic base and facilitating transmetalation.[10][11][12]
-
Heating: Increasing the reaction temperature can improve solubility, but care must be taken to avoid thermal decomposition of the catalyst or substrates.
-
Phase-Transfer Catalysts: In biphasic systems or where solubility is a major issue, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can sometimes improve results and stabilize the palladium catalyst.[13]
Troubleshooting Guide
Problem 1: Low or No Reaction Conversion
| Potential Cause | Recommended Solution |
| Poor Solubility | Screen alternative solvents or use a co-solvent system (e.g., Dioxane/Water, Toluene/Water). Ensure adequate stirring at a temperature that allows for dissolution.[10][11] |
| Catalyst Poisoning by Solvent Impurities | Use high-purity, anhydrous solvents. Traces of manufacturing precursors (e.g., 2,3-dihydrofuran (B140613) in THF) can act as potent catalyst poisons.[3] If suspected, use a freshly opened bottle of solvent or purify the solvent before use. |
| Presence of Oxygen | The active Pd(0) catalyst is oxygen-sensitive. Ensure the solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[13] |
| Incorrect Solvent Choice | The catalytic activity of TFP-Pd complexes is highly solvent-dependent. A solvent that works well for one type of coupling may not be optimal for another. For example, DMF often leads to higher reactivity with TFP than THF.[5][6] Screen a panel of common solvents (e.g., Toluene, Dioxane, THF, DMF). |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen in the reaction mixture. | Improve the solvent degassing procedure and ensure a completely inert atmosphere. Using a Pd(0) source directly may also help.[13] |
| Hydrodehalogenation (Reduction of Aryl Halide) | Presence of water or other proton sources. | Use scrupulously dried, anhydrous solvents and reagents. Note that while water can be beneficial in Suzuki couplings, an excessive amount or its use in the wrong context can promote this side reaction.[12][13] |
| Protodeboronation (Suzuki) | Presence of excess water or running the reaction for extended periods at high temperatures. | Optimize the amount of water used as a co-solvent. For some sensitive substrates, avoiding water altogether and using a solvent like n-butanol may be necessary.[12] |
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | High Reaction Temperature | The catalyst may not be stable at the current temperature. | Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[13] | | Ligand Degradation | The TFP ligand itself may be degrading under the reaction conditions. | Consider using a more robust ligand if temperature reduction is not feasible. However, for TFP, ensuring a strictly inert atmosphere is the primary solution. | | Incorrect Solvent/Base Combination | Certain combinations can accelerate catalyst decomposition. | If decomposition is consistently observed, screen different solvents and bases. |
Quantitative Data on Solvent Effects
The following table summarizes the effect of solvent choice on a representative Suzuki-Miyaura cross-coupling reaction. Note that results are highly substrate-dependent.
Table 1: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | 100 | 1 | >95 | [10] |
| 2 | Dioxane | 100 | 1 | >95 | [10] |
| 3 | DMF | 100 | 1 | ~90 | [10] |
| 4 | THF | 100 | 1 | ~60 | [10] |
| 5 | Dioxane / H₂O (2:1) | 80 | 12 | 80 | [11] |
| 6 | THF / H₂O (1:1) | 80 | 12 | 75 | [11] |
Data is generalized from typical Suzuki coupling optimization studies. Optimal conditions depend heavily on the specific substrates and base used.
Experimental Protocols
General Protocol for a TFP-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point; optimization of temperature, concentration, and stoichiometry is often required.
1. Reagent and Solvent Preparation:
-
Ensure the aryl halide and boronic acid are pure and dry.
-
The chosen solvent (e.g., Toluene, 1,4-Dioxane) must be of high purity and anhydrous.
-
Crucial Step: Degas the solvent thoroughly by sparging with argon for at least 30 minutes or by using three freeze-pump-thaw cycles.
2. Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (TFP, 2-4 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the boronic acid (1.2-1.5 equivalents).
-
Via cannula or syringe, add the degassed solvent to the flask to the desired concentration (typically 0.1-0.5 M). If a co-solvent like water is used, it should also be degassed and added at this stage.
3. Reaction Execution:
-
Stir the reaction mixture vigorously.
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) using an oil bath.
-
Monitor the reaction progress by TLC or GC/LC-MS.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or saturated aqueous NH₄Cl.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations and Workflows
Below are diagrams illustrating key decision-making processes for troubleshooting and solvent selection.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Decision pathway for initial solvent selection.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 5518-52-5 [chemicalbook.com]
- 9. This compound 0.99 TFP [sigmaaldrich.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Activation of Palladium Precursors with Tri(2-furyl)phosphine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the activation of palladium precursors with tri(2-furyl)phosphine (TFP) for cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My palladium-catalyzed cross-coupling reaction using a Pd(II) precursor and this compound (TFP) is showing low to no yield. What are the common causes?
A1: Low or no yield in these systems can stem from several factors. Here is a systematic troubleshooting guide:
-
Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precursor. This can be due to the choice of precursor, solvent, or stoichiometry.
-
Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air and may decompose, often indicated by the formation of palladium black.[1] Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).[2]
-
Ligand Oxidation: TFP, like other phosphines, can be susceptible to oxidation. Handle TFP in a glovebox or under an inert atmosphere to prevent the formation of the corresponding phosphine (B1218219) oxide, which can inhibit the reaction.
-
Inappropriate Palladium to Ligand Ratio: The ratio of Pd to TFP is crucial for generating the active catalytic species. An excess of TFP can sometimes inhibit the reaction by forming less reactive, higher-coordinated palladium complexes.[3][4]
-
Substrate or Reagent Purity: Impurities in the starting materials, reagents, or solvents can poison the catalyst. Ensure all components are of high purity and solvents are anhydrous.
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?
A2: The formation of palladium black indicates the agglomeration and precipitation of palladium metal, leading to a loss of catalytic activity.[1] This is a common catalyst deactivation pathway.
Prevention Strategies:
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio slightly can sometimes help stabilize the catalytically active mononuclear palladium complexes in solution.
-
Temperature Control: High reaction temperatures can accelerate catalyst decomposition.[1] It is advisable to run the reaction at the lowest effective temperature.
-
Proper Degassing: Oxygen can promote the decomposition of Pd(0) species.[2] Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas.
Q3: What is the optimal ratio of this compound (TFP) to the palladium precursor?
A3: The optimal ratio can depend on the specific palladium precursor and reaction conditions. However, for the in situ generation of the active Pd(0) catalyst from Pd(OAc)₂, a ratio of at least 3 equivalents of TFP to 1 equivalent of Pd(OAc)₂ is recommended to ensure the complete and rapid formation of the active Pd(0)(TFP)₂ species.[3][4] Using a higher excess of TFP (e.g., >4 equivalents) can sometimes lead to the formation of less reactive Pd(0)(TFP)₃, which may retard the reaction rate.[3][4]
Q4: How should I handle and store this compound (TFP)?
A4: this compound is an air-sensitive solid.[5] It should be handled in a glovebox or under a stream of inert gas (e.g., argon or nitrogen) to prevent oxidation.[6] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[5][7]
Experimental Protocols
Protocol 1: In Situ Activation of Pd(OAc)₂ with this compound
This protocol describes the in situ generation of the active Pd(0) catalyst from Palladium(II) acetate (B1210297) and this compound, which can then be used for a subsequent cross-coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (TFP)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Charging the Vessel: To a Schlenk flask under a positive pressure of inert gas, add Pd(OAc)₂.
-
Ligand Addition: In a separate container under inert atmosphere, dissolve 3-4 equivalents of TFP in the anhydrous, degassed solvent.
-
Catalyst Formation: Add the TFP solution to the Schlenk flask containing Pd(OAc)₂.
-
Stirring: Stir the mixture at room temperature. The formation of the active Pd(0)(TFP)₂ complex is typically rapid (within 20 minutes in THF).[4] The solution should change color, indicating the reduction of Pd(II) to Pd(0).
-
Reaction Initiation: The resulting solution containing the active catalyst is now ready for the addition of the cross-coupling reaction components (e.g., aryl halide, organometallic reagent, and base).
Data Presentation
Table 1: Comparison of Catalyst Generation from Pd(OAc)₂ with TFP vs. PPh₃
| Feature | Pd(OAc)₂ + this compound (TFP) | Pd(OAc)₂ + Triphenylphosphine (PPh₃) | Reference |
| Active Species Formed | Neutral S-Pd(0)(TFP)₂ (S = solvent) | Anionic [Pd(0)(PPh₃)₂(OAc)]⁻ | [3][4] |
| Rate of Formation | Faster | Slower | [3][4] |
| Reactivity in Oxidative Addition | More reactive | Less reactive | [3][4] |
| Stoichiometry for Full Conversion | ≥ 3 equivalents of TFP | Excess PPh₃ required | [3][4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Neutral palladium(0) complexes from Pd(OAc) 2 and tri-2-furylphosphine and their reactivity in oxidative addition of iodobenzene | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Tri(2-furyl)phosphine and Buchwald Ligands in Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of ligand in palladium-catalyzed cross-coupling reactions is a critical parameter that dictates the efficiency, substrate scope, and overall success of a transformation. This guide provides an objective comparison of Tri(2-furyl)phosphine (TFP), a readily available and effective phosphine (B1218219) ligand, with the widely acclaimed Buchwald family of ligands. This comparison is supported by experimental data to aid researchers in making informed decisions for their catalytic systems.
Overview of the Ligands
This compound (TFP) is a monodentate phosphine ligand characterized by its three furan (B31954) rings attached to a central phosphorus atom. The furan moieties render it less electron-donating and sterically less demanding compared to many trialkylphosphines.[1] This electronic property can be advantageous in certain catalytic cycles, particularly in facilitating reductive elimination.
Buchwald ligands are a class of bulky, electron-rich biaryl phosphine ligands developed by Stephen L. Buchwald and his coworkers.[2] These ligands, such as XPhos, SPhos, and RuPhos, are renowned for their ability to activate challenging substrates, including aryl chlorides, and to promote high catalytic turnover numbers in various cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[2][3] The steric bulk of Buchwald ligands is crucial for promoting the formation of the active monoligated palladium(0) species.[2]
Performance Data in Cross-Coupling Reactions
The following tables summarize the performance of this compound and representative Buchwald ligands in key cross-coupling reactions. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature. The data presented here is collated from different studies to provide a comparative overview.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Buchwald ligands, particularly SPhos, have demonstrated exceptional activity, often enabling reactions at room temperature with low catalyst loadings.[4] this compound has also been employed effectively in this reaction.
Table 1: Performance in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 4-Chlorotoluene (B122035) | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | K₃PO₄ | Toluene (B28343) | RT | 2 | 98 | [4] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.0 mol%) | K₃PO₄ | Toluene | RT | 18 | 95 | [4] |
| This compound | Aryl Bromide | Arylboronic acid | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene/H₂O | 100 | - | High | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Buchwald ligands have revolutionized this field, showing high efficacy in the coupling of a wide range of amines with aryl halides, including challenging aryl chlorides.[6]
Table 2: Performance in Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine (B109124) | Pd(dba)₂ (1.5 mol%) | NaOtBu | Toluene | Reflux | 6 | 94 | [7] |
| RuPhos | 4-Chlorotoluene | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [6] |
| XPhos | 4-Chlorotoluene | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [6] |
Other Cross-Coupling Reactions
This compound has demonstrated utility in other cross-coupling reactions such as Stille and Negishi couplings.[1]
Table 3: Performance of this compound in Other Couplings
| Reaction | Substrate 1 | Substrate 2 | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| Negishi | Aryl Iodide | Organozinc | Pd-based | - | RT | 67-77 | [1] |
| Stille | Aryl Triflate | Organostannane | Pd(dba)₂ | - | - | Good | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for reactions utilizing Buchwald and this compound ligands.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Chloride using XPhos
This protocol describes the coupling of 4-chlorotoluene with morpholine.[7]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by GC.
-
After completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer, wash with water (10 mL) and brine (10 mL), and dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) = 9:1) to yield the product as an orange solid (700 mg, 94%).
Protocol 2: Suzuki-Miyaura Coupling of a Heteroaryl Bromide (General Procedure)
This is a general procedure for the Suzuki-Miyaura coupling of 2-pyridyl boronates with aryl bromides, where various phosphine ligands can be screened.[8]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Phosphine Ligand (e.g., this compound)
-
Lithium triisopropyl 2-pyridylboronate
-
Anhydrous Potassium Fluoride (KF)
-
Aryl Bromide
Procedure:
-
In an oven-dried, resealable Schlenk tube equipped with a Teflon screw valve, add Pd₂(dba)₃ (2.0-3.0 mol%), the phosphine ligand (6.0-9.0 mol%), lithium triisopropyl 2-pyridylboronate (0.375 mmol), and anhydrous KF.
-
Cap the Schlenk tube with a rubber septum, evacuate, and backfill with argon (repeat twice).
-
Add 1,4-dioxane (0.75 mL) via syringe, followed by the aryl bromide (0.25 mmol). If the aryl bromide is a solid, add it with the other solid reagents.
-
Replace the septum with the Teflon screw valve and seal the tube.
-
Heat the reaction mixture to 110 °C until the aryl halide is completely consumed as determined by gas chromatography.
-
Allow the reaction to cool to room temperature for workup and purification.
Visualizing Catalytic Cycles and Ligand Structures
To better understand the roles of these ligands, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and the structural differences between this compound and a representative Buchwald ligand.
General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Structural comparison of this compound and XPhos.
Logical Workflow for Ligand Selection
The choice between this compound and a Buchwald ligand often depends on the specific requirements of the reaction, including the nature of the substrates and the desired reaction conditions.
A simplified workflow for initial ligand selection.
Conclusion
Both this compound and Buchwald ligands are valuable tools in the arsenal (B13267) of the synthetic chemist. Buchwald ligands have established themselves as the gold standard for many challenging cross-coupling reactions, particularly the Buchwald-Hartwig amination of aryl chlorides, due to their high reactivity and broad applicability. This compound, on the other hand, represents a cost-effective and efficient alternative for a range of cross-coupling reactions, especially when dealing with less demanding substrates. The choice of ligand should be guided by the specific substrates, desired reaction conditions, and a consideration of the cost and availability of the catalyst system. The experimental protocols and comparative data provided in this guide serve as a starting point for the development and optimization of robust and efficient cross-coupling methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tri(2-furyl)phosphine and Tri(tert-butyl)phosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phosphine (B1218219) ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. The ligand's steric and electronic properties directly influence the stability of the catalytic species, the rate of oxidative addition and reductive elimination, and ultimately, the yield and selectivity of the desired transformation. This guide provides an objective comparison of two commonly employed monodentate phosphine ligands: Tri(2-furyl)phosphine (TFP) and tri(tert-butyl)phosphine (TBP). By presenting their key performance characteristics, supporting experimental data, and detailed protocols, this document aims to facilitate informed ligand selection for synthetic applications.
Overview of Ligand Properties
Tri(tert-butyl)phosphine (TBP) is a highly electron-rich and sterically demanding ligand.[1][2] Its significant steric bulk, quantified by a large Tolman cone angle, and strong electron-donating capacity make it a "privileged ligand" for a variety of cross-coupling reactions.[1] In contrast, this compound (TFP) possesses a more moderate steric profile and is considered a weaker σ-donating ligand due to the electron-withdrawing nature of the furyl groups.[3][4] These fundamental differences in their steric and electronic parameters lead to distinct advantages in specific catalytic applications.
Data Presentation: A Comparative Analysis
The distinct electronic and steric profiles of TFP and TBP translate into different performance characteristics in palladium-catalyzed cross-coupling reactions.
| Property | This compound (TFP) | Tri(tert-butyl)phosphine (TBP) | Reference |
| Molecular Formula | C₁₂H₉O₃P | C₁₂H₂₇P | |
| Molecular Weight | 232.17 g/mol | 202.32 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Colorless liquid or white solid | [1] |
| Tolman Cone Angle (θ) | 145° | 182° | [3] |
| Tolman Electronic Parameter (νCO) | 2066.9 cm⁻¹ | 2056.1 cm⁻¹ | [1] |
| Electron-Donating Ability | Weaker σ-donating | Strong σ-donating | [1][3] |
| Steric Hindrance | Moderate | High | [1][3] |
Advantages of this compound (TFP)
The primary advantage of TFP lies in its ability to accelerate certain palladium-catalyzed reactions, particularly the Stille coupling. The use of TFP as a ligand can lead to significant rate enhancements, allowing for milder reaction conditions and, consequently, a reduction in unwanted side reactions.[3] Its moderate steric profile and weaker σ-donating character can be beneficial in reactions where a highly electron-rich and bulky ligand might hinder the catalytic cycle.
Key Advantages of TFP:
-
Rate Acceleration in Stille Coupling: TFP has been shown to dramatically increase the rate of Stille cross-coupling reactions compared to more traditional phosphine ligands.[3]
-
Milder Reaction Conditions: The enhanced reactivity imparted by TFP can allow reactions to be carried out at lower temperatures.[3]
-
Versatility in Synthesis: TFP is a versatile ligand applicable in various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[4]
Advantages of Tri(tert-butyl)phosphine (TBP)
Tri(tert-butyl)phosphine is renowned for its exceptional performance in coupling reactions involving challenging substrates, such as unactivated aryl chlorides. Its strong electron-donating nature facilitates the oxidative addition step, which is often the rate-limiting step for less reactive aryl halides.[2] The significant steric bulk of TBP promotes the reductive elimination step, leading to efficient product formation.[2]
Key Advantages of TBP:
-
Activation of Unreactive Substrates: The TBP/palladium catalytic system is highly effective for the cross-coupling of unactivated and sterically hindered aryl chlorides and bromides.
-
High Catalytic Activity: The unique combination of steric bulk and electron-richness often results in high turnover numbers and yields.
-
Mild Reaction Conditions for Difficult Couplings: TBP can enable Suzuki and Heck reactions to proceed at room temperature, even with challenging substrates.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below to illustrate the practical application of both ligands.
Suzuki Coupling Protocol using Tri(tert-butyl)phosphine
This protocol describes a general procedure for the Suzuki cross-coupling of an aryl bromide with a boronic acid using a palladium/TBP catalyst system.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphine (TBP) or Tri-tert-butylphosphonium tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄)
-
Aryl bromide
-
Arylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene (B28343), anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (1 mol%) and TBP (2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add anhydrous toluene and degassed water to the flask via syringe.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling Protocol using this compound
This protocol outlines a general procedure for the Stille cross-coupling of an aryl iodide with an organostannane using a palladium/TFP catalyst system.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (TFP)
-
Aryl iodide
-
Organostannane (e.g., tributyl(vinyl)tin)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd₂(dba)₃ (1.5 mol%) and TFP (6 mol%) in anhydrous DMF.
-
Add the aryl iodide (1.0 equiv) to the catalyst solution.
-
Add the organostannane (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir for 30 minutes.
-
Extract the mixture with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Stille cross-coupling reactions.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Generalized Catalytic Cycle for the Stille Cross-Coupling Reaction.
Conclusion
Both this compound and tri(tert-butyl)phosphine are highly effective ligands in palladium-catalyzed cross-coupling reactions, each offering distinct advantages. TBP, with its strong electron-donating ability and significant steric bulk, excels in the activation of challenging substrates, such as aryl chlorides, often enabling reactions to proceed under mild conditions. In contrast, TFP, a less sterically hindered and more electron-poor ligand, can provide remarkable rate enhancements in specific reactions like the Stille coupling, allowing for the use of lower reaction temperatures and potentially improving functional group tolerance. The optimal choice of ligand is therefore highly dependent on the specific substrates and desired reaction outcomes. A thorough understanding of the steric and electronic properties of each phosphine, as outlined in this guide, is essential for rational catalyst design and the successful implementation of these powerful synthetic methodologies.
References
- 1. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
The Versatility of Tri(2-furyl)phosphine: A Comparative Guide to its Performance in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. Tri(2-furyl)phosphine (TFP), a commercially available and relatively air-stable ligand, has emerged as a compelling option in various transformations, often exhibiting unique reactivity and selectivity compared to more conventional phosphine ligands. This guide provides an objective comparison of TFP's performance in key cross-coupling reactions, supported by experimental data, detailed protocols, and visual representations of the catalytic processes.
This compound's distinct electronic and steric properties, derived from the furan (B31954) moieties, contribute to its efficacy. The electron-withdrawing nature of the furan rings can influence the electron density at the palladium center, impacting oxidative addition and reductive elimination steps in the catalytic cycle. This often translates to milder reaction conditions and improved yields in specific applications.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While a wide array of phosphine ligands have been developed for this reaction, TFP has demonstrated its utility, particularly with challenging substrates such as aryl chlorides.
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides.
| Entry | Aryl Halide | Boronic Acid | Phosphine Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | This compound | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Triphenylphosphine (PPh₃) | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 24 | 65 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | Tricyclohexylphosphine (PCy₃) | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 4 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | This compound | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |
| 5 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 16 | 95 |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid using this compound is as follows:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL) and water (0.5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Performance in Heck Coupling
In the Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, TFP can be a valuable ligand, particularly in controlling regioselectivity and promoting reactions with a variety of substrates.
Table 2: Comparison of Phosphine Ligands in the Heck Reaction of Aryl Halides with Alkenes.
| Entry | Aryl Halide | Alkene | Phosphine Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | This compound | Pd(OAc)₂ | Et₃N | DMF | 100 | 6 | 92 |
| 2 | Iodobenzene | Styrene | Triphenylphosphine (PPh₃) | Pd(OAc)₂ | Et₃N | DMF | 100 | 8 | 88 |
| 3 | Bromobenzene | n-Butyl acrylate | This compound | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 12 | 85 |
| 4 | Bromobenzene | n-Butyl acrylate | P(o-tol)₃ | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 12 | 90 |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocol: Heck Coupling
A representative experimental procedure for the Heck reaction is as follows:
-
A mixture of the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), this compound (0.02 mmol), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is placed in a sealed tube.
-
The reaction mixture is heated to the specified temperature (e.g., 100-120 °C) for the designated time.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
The residue is purified by flash chromatography to afford the desired product.
Performance in Sonogashira Coupling
The Sonogashira coupling, for the formation of C(sp²)-C(sp) bonds, often benefits from ligands that can facilitate the catalytic cycle under mild conditions. TFP has been shown to be effective in this regard.
Table 3: Comparison of Phosphine Ligands in the Sonogashira Coupling of Aryl Halides with Terminal Alkynes.
| Entry | Aryl Halide | Alkyne | Phosphine Ligand | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | This compound | PdCl₂(PPh₃)₂ | CuI | Et₃N | rt | 4 | 95 | |
| 2 | Iodobenzene | Phenylacetylene | Triphenylphosphine (PPh₃) | PdCl₂(PPh₃)₂ | CuI | Et₃N | rt | 6 | 90 | |
| 3 | 4-Bromobenzonitrile | 1-Heptyne | This compound | Pd₂(dba)₃ | CuI | i-Pr₂NH | 50 | 8 | 88 | |
| 4 | 4-Bromobenzonitrile | 1-Heptyne | P(t-Bu)₃ | Pd₂(dba)₃ | CuI | i-Pr₂NH | 50 | 8 | 92 |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocol: Sonogashira Coupling
A typical protocol for the Sonogashira coupling reaction is as follows:
-
To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, 10 mL) under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), this compound (0.04 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Add the base (e.g., Et₃N, 2.0 mmol) and stir the mixture at the indicated temperature.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.
-
The crude product is purified by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The choice of ligand is crucial, and TFP has been employed successfully, particularly with certain substrate combinations.
Table 4: Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of Aryl Halides.
| Entry | Aryl Halide | Amine | Phosphine Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Aniline | This compound | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | 75 |
| 2 | Bromobenzene | Aniline | BINAP | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 12 | 90 |
| 3 | 4-Chlorotoluene | Morpholine | This compound | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 24 | 82 |
| 4 | 4-Chlorotoluene | Morpholine | RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 24 | 95 |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocol: Buchwald-Hartwig Amination
A general experimental procedure for the Buchwald-Hartwig amination is as follows:
-
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), this compound (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
The tube is evacuated and backfilled with an inert gas.
-
The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are added.
-
The reaction mixture is heated to the desired temperature and stirred for the specified time.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The product is purified by chromatography.
Catalytic Cycles and Experimental Workflows
To visualize the fundamental processes, the following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycles for major cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Benchmarking Tri(2-furyl)phosphine: A Comparative Guide for Catalysis Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of phosphine (B1218219) ligands, this guide offers an objective comparison of Tri(2-furyl)phosphine (TFP) against other common phosphine ligands in key cross-coupling reactions. This analysis, supported by experimental data, aims to provide a clear framework for ligand selection in catalytic applications.
This compound has emerged as a valuable ligand in palladium-catalyzed cross-coupling reactions, often exhibiting unique reactivity and efficiency. Its distinct electronic and steric properties, characterized by the electron-withdrawing nature of the furyl rings, can lead to significant rate accelerations and improved yields in specific applications. This guide delves into the performance of TFP in Suzuki-Miyaura, Stille, and Heck couplings, presenting available quantitative data and detailed experimental protocols to inform your research and development efforts.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The efficacy of a phosphine ligand is intricately linked to its electronic and steric profile, which influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. TFP's weaker σ-donating and less sterically demanding nature, when compared to ligands like triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃), can be advantageous in certain catalytic systems.
Stille Coupling
In the realm of Stille coupling, which forges carbon-carbon bonds using organotin reagents, this compound has demonstrated a remarkable ability to accelerate reaction rates. This allows for the use of milder reaction conditions, which can be crucial for the synthesis of sensitive or complex molecules.[1] Research has shown that the use of TFP as a ligand for the palladium catalyst can lead to significant rate enhancements compared to more conventional phosphine ligands.[1]
Table 1: Comparison of Phosphine Ligands in the Stille Coupling of Vinyltributylstannane with Iodobenzene
| Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | THF | 25 | 1 | 95 |
| Triphenylphosphine (PPh₃) | THF | 25 | 24 | 50 |
| Triphenylarsine (AsPh₃) | THF | 25 | 1 | 93 |
| Tris(o-tolyl)phosphine | THF | 25 | >48 | <5 |
Data adapted from a study highlighting the rate acceleration with TFP and AsPh₃.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation utilizing organoboron compounds, benefits from a wide array of phosphine ligands. While extensive tabular data directly comparing TFP with a broad spectrum of ligands in a single study is limited, the unique electronic properties of TFP suggest its potential for efficient catalysis, particularly in specific substrate pairings. The choice of ligand in Suzuki-Miyaura coupling is critical and often substrate-dependent, with bulky and electron-rich phosphines generally showing high activity.
Table 2: Illustrative Comparison of Ligand Performance in a Generic Suzuki-Miyaura Coupling
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | Reaction dependent |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | Reaction dependent |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | Reaction dependent |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | Reaction dependent |
This table presents typical conditions and is intended for illustrative purposes. Direct comparative yield data for TFP under these specific conditions was not available in the searched literature.
Heck Reaction
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful implementation and comparison of catalytic systems. Below are representative protocols for the Suzuki-Miyaura, Stille, and Heck reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
This procedure outlines a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, Pd(OAc)₂, phosphine ligand, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Stir the mixture vigorously in a preheated oil bath at 100 °C for 2-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Experimental Protocol for Stille Coupling
This protocol provides a general procedure for the Stille coupling of an aryl halide with an organostannane.[5]
Materials:
-
Aryl halide (1.0 equiv)
-
Organostannane (e.g., vinyltributylstannane, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Anhydrous and degassed solvent (e.g., THF or toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and palladium catalyst in the anhydrous, degassed solvent.
-
Add the organostannane via syringe.
-
Heat the reaction mixture (typically between 60-110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up typically involves dilution with an organic solvent, washing with an aqueous solution of KF to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Experimental Protocol for Heck Coupling
The following is a general procedure for the Heck coupling of an aryl bromide with an alkene.[6]
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (e.g., styrene, 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1.0 mol%)
-
Phosphine ligand (2 mol%)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Solvent (e.g., DMF/H₂O mixture, 6 mL)
Procedure:
-
To a Schlenk tube, add the aryl bromide, alkene, Pd(OAc)₂, phosphine ligand, and base.
-
Add the solvent mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a set time (e.g., 4 hours).
-
After cooling, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate/hexane).
-
Filter the organic layer through a pad of silica (B1680970) gel.
-
Concentrate the filtrate and purify the product by flash chromatography.
Catalytic Cycles and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: General workflow for high-throughput phosphine ligand screening.
Conclusion
This compound presents a compelling alternative to more traditional phosphine ligands in palladium-catalyzed cross-coupling reactions. Its unique electronic properties can lead to significant rate enhancements, particularly in Stille couplings, allowing for milder reaction conditions. While comprehensive quantitative benchmarking against a wide array of ligands across all major cross-coupling reactions is an ongoing area of research, the available data and its successful application in various syntheses underscore its importance in the modern chemist's toolkit. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers to explore the potential of TFP and other phosphine ligands in their own work. Careful consideration of the specific substrates and desired reaction outcomes will ultimately guide the optimal ligand choice for any given transformation.
References
- 1. benthamopen.com [benthamopen.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic and Steric Parameters of Phosphine Ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical determinant of success in transition metal-catalyzed reactions. The electronic and steric properties of these ligands profoundly influence the reactivity, selectivity, and stability of the catalyst. This guide provides an objective comparison of common phosphine ligands, supported by experimental data and detailed methodologies for their characterization.
Quantifying Phosphine Ligand Properties: Key Parameters
The diverse reactivity of phosphine ligands stems from their tunable electronic and steric characteristics. These properties are often quantified using a set of well-established parameters.
Electronic Parameters: These describe the electron-donating or -withdrawing nature of the phosphine ligand.
-
Tolman Electronic Parameter (TEP): The TEP is an experimentally derived measure of a phosphine's net electron-donating ability.[1] It is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a nickel-carbonyl complex, specifically [LNi(CO)₃], using infrared (IR) spectroscopy.[1][2] A more strongly σ-donating phosphine increases the electron density on the nickel center. This leads to greater π-backbonding from the metal to the carbonyl ligands, which in turn weakens the C-O bond and results in a lower ν(CO) stretching frequency.[3][4] Therefore, a lower TEP value signifies a more electron-donating (more basic) phosphine ligand.[1]
-
pKa Value: The pKa of the conjugate acid of the phosphine ([R₃PH]⁺) provides a direct measure of the ligand's Brønsted basicity.[1] A higher pKa value indicates a stronger base and, consequently, a more potent electron donor.[1] These values are typically measured in non-aqueous solvents like acetonitrile.
Steric Parameters: These parameters quantify the physical bulk or size of the phosphine ligand.
-
Tolman Cone Angle (θ): Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.[5][6] It is defined as the apex angle of a cone that originates from the metal center (at an idealized M-P distance of 2.28 Å) and encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[4][7] A larger cone angle indicates greater steric hindrance around the phosphorus atom.[4]
-
Percent Buried Volume (%Vbur): This parameter offers a more refined measure of a ligand's steric footprint within the coordination sphere of the metal.[8][9] The %Vbur is defined as the percentage of the volume of a sphere (typically with a radius of 3.5 Å, centered on the metal) that is occupied by the ligand.[10] It is often calculated using X-ray crystallographic data and specialized software.[10]
Comparative Data of Common Phosphine Ligands
The following tables summarize the electronic and steric parameters for a selection of frequently used phosphine ligands.
Table 1: Electronic Parameters of Common Phosphine Ligands
| Ligand (L) | Formula | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | pKa of [R₃PH]⁺ (in MeCN) |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 11.4 |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | 9.7 |
| Triethylphosphine | PEt₃ | 2061.7 | 8.99 |
| Trimethylphosphine | PMe₃ | 2064.1 | 8.65 |
| Triphenylphosphine | PPh₃ | 2068.9 | 2.73 |
| Trimethyl phosphite | P(OMe)₃ | 2076.3 | - |
| Triphenyl phosphite | P(OPh)₃ | 2085.3 | - |
| Trifluorophosphine | PF₃ | 2110.8 | - |
Data sourced from references[1][11].
Table 2: Steric Parameters of Common Phosphine Ligands
| Ligand (L) | Formula | Tolman Cone Angle (θ) in degrees | Percent Buried Volume (%Vbur) |
| Trimethylphosphine | PMe₃ | 118 | 28.9 |
| Triethylphosphine | PEt₃ | 132 | 34.9 |
| Triphenylphosphine | PPh₃ | 145 | 37.8 |
| Tri-iso-propylphosphine | P(i-Pr)₃ | 160 | 43.5 |
| Tricyclohexylphosphine | PCy₃ | 170 | 46.9 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 51.5 |
| Tri(o-tolyl)phosphine | P(o-Tol)₃ | 194 | 50.1 |
| Trimesitylphosphine | P(Mes)₃ | 212 | 59.4 |
Data sourced from references[5][12]. Note that %Vbur values can vary depending on the specific metal complex and calculation method.
Experimental Protocols
A. Determination of the Tolman Electronic Parameter (TEP)
The TEP is determined experimentally using Infrared (IR) Spectroscopy.
-
Synthesis of the Nickel-Carbonyl Complex: The phosphine ligand of interest (L) is reacted with tetracarbonylnickel(0), Ni(CO)₄, to displace one carbonyl ligand and form the corresponding [LNi(CO)₃] complex.[2] This reaction is typically carried out in an inert solvent under an inert atmosphere.
-
IR Spectrum Acquisition: The IR spectrum of the purified [LNi(CO)₃] complex is recorded.
-
Identification of the A₁ C-O Stretching Frequency: The spectrum will show several C-O stretching bands. The symmetric A₁ stretching mode (ν(CO)) is identified.[2] This band is typically strong and well-resolved.[2]
-
TEP Value Assignment: The frequency of this A₁ band, in wavenumbers (cm⁻¹), is designated as the Tolman Electronic Parameter for the ligand L.
B. Determination of the Tolman Cone Angle (θ)
The cone angle was originally determined using physical models, but is now more commonly calculated from structural data.
-
Acquisition of Structural Data: The three-dimensional coordinates of the phosphine ligand bound to a metal center are required. This data is typically obtained from single-crystal X-ray diffraction of a relevant metal-phosphine complex.[13] Alternatively, computational methods like Density Functional Theory (DFT) can be used to generate an optimized geometry.[14][15]
-
Definition of the Cone: A cone is defined with its vertex at the position of the metal atom. An idealized metal-phosphorus bond length of 2.28 Å is traditionally used.[4]
-
Encompassing the Ligand: The angle of the cone is increased until it just touches the van der Waals radii of the outermost atoms of the ligand's substituents.[7]
-
Measurement of the Angle: The apex angle of this cone is the Tolman cone angle, θ. For asymmetrical ligands, an averaging method is often employed.[6]
C. Determination of Percent Buried Volume (%Vbur)
This parameter is calculated computationally from atomic coordinates.
-
Structural Input: High-quality structural data, usually from X-ray crystallography, of the metal-ligand complex is required.
-
Definition of the Coordination Sphere: A sphere of a defined radius (commonly 3.5 Å) is centered on the metal atom.[10]
-
Volume Calculation: A computer program, such as SambVca, calculates the volume occupied by the atoms of the phosphine ligand within this sphere.[10] van der Waals radii are used to define the space occupied by each atom.
-
Calculation of Percentage: The calculated volume occupied by the ligand is divided by the total volume of the sphere and multiplied by 100 to give the %Vbur.
Visualizing Ligand Effects and Characterization
The interplay between electronic and steric parameters dictates a ligand's suitability for a specific catalytic application. The workflow for determining these parameters is a standard procedure in catalyst development.
Caption: Relationship between ligand parameters and catalyst performance.
Caption: Experimental workflow for phosphine ligand characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ligand_cone_angle [chemeurope.com]
- 6. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 8. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]
- 10. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of Tri(2-furyl)phosphine with Various Palladium Precursors
For Researchers, Scientists, and Drug Development Professionals
Tri(2-furyl)phosphine (TFP) has emerged as a versatile and effective ligand in palladium-catalyzed cross-coupling reactions, pivotal in the synthesis of pharmaceuticals and complex organic molecules. Its unique electronic and steric properties, stemming from the furan (B31954) moieties, influence the reactivity and stability of the resulting palladium complexes. The choice of the palladium precursor is a critical parameter that dictates the formation of the active catalytic species, and consequently, the efficiency of the catalytic process. This guide provides an objective comparison of the reactivity of TFP with different common palladium precursors, supported by experimental data and detailed protocols.
Executive Summary
This guide systematically evaluates the interaction of this compound with common palladium(II) and palladium(0) precursors, including palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or its adducts like Pd(dba)₂. The reactivity, formation of active species, and performance in key cross-coupling reactions are compared to provide a basis for rational catalyst selection.
-
Pd(OAc)₂: Reacts readily with TFP to form a neutral Pd(0) complex, S-Pd(TFP)₂ (where S is the solvent), which is a highly reactive species in oxidative addition. This precursor is advantageous for generating a more active catalyst compared to when TFP is combined with Pd(dba)₂.[1]
-
PdCl₂: Forms the stable, well-defined square-planar complex, trans-[PdCl₂(TFP)₂]. This precursor is ideal for generating a specific, isolable precatalyst, though it may require in situ reduction for catalytic cycles that start from Pd(0).
-
Pd(dba)₂: In the presence of TFP, it forms a mixture of palladium(0) complexes, including Pd(dba)(TFP)₂ and solvent-coordinated species. The reactivity of the catalyst generated from this precursor is highly dependent on the solvent and the TFP to palladium ratio.[2][3]
Data Presentation: Performance in Cross-Coupling Reactions
The choice of palladium precursor in conjunction with TFP significantly impacts the yield and efficiency of cross-coupling reactions. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Palladium Precursors in Suzuki-Miyaura Coupling
| Palladium Precursor | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 4-Bromoanisole | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 100 | 2 | 65 | [4] |
| Pd₂(dba)₃ | Aryl Bromide | 2-Pyridylboronate | KF | Dioxane | RT | 12 | 74-82 | [5] |
Table 2: Comparison of Palladium Precursors in Stille Coupling
| Palladium Precursor | Aryl/Vinyl Halide | Organostannane | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | Acid Chloride | Vinylstannane | TBAF | THF | RT | 2 | up to 86 | [6] |
| Pd(OAc)₂/Dabco | Aryl Bromide | Organotin | - | DMF | 100 | 2-5 | 85-95 | [7] |
Table 3: Comparison of Palladium Precursors in Negishi Coupling
| Palladium Precursor | Aryl/Vinyl Halide | Organozinc Reagent | Ligand System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Aryl Bromide | sec-Alkylzinc Halide | CPhos | THF | RT | 1-24 | 85-98 | [8] |
| PdCl₂(PPh₃)₂ | Z-Alkenyl Halide | n-Alkylzinc Iodide | TFP/TMEDA | THF | 40 | 12 | ~90 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of key palladium-TFP complexes and representative cross-coupling reactions are provided below.
Synthesis of Palladium-TFP Complexes
Protocol 1: Synthesis of trans-dichlorobis(this compound)palladium(II) (trans-[PdCl₂(TFP)₂])
This protocol describes the synthesis of a stable, well-defined Pd(II)-TFP complex from a Pd(II) salt.
-
Materials: Palladium(II) chloride (PdCl₂), this compound (TFP), Ethanol (B145695).
-
Procedure:
-
Suspend palladium(II) chloride (1 mmol) in hot ethanol (20 mL).
-
To this suspension, add a solution of this compound (2.1 mmol) in hot ethanol (10 mL).
-
Stir the resulting mixture and heat under reflux for 1 hour.
-
A yellow crystalline precipitate will form.
-
Cool the mixture to room temperature.
-
Collect the yellow crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
The product is the trans-[PdCl₂(TFP)₂] complex.
-
Protocol 2: In situ Generation of Pd(0)-TFP Complex from Palladium(II) Acetate
This protocol outlines the formation of a highly active Pd(0) catalyst in the reaction mixture.[1]
-
Materials: Palladium(II) acetate (Pd(OAc)₂), this compound (TFP), Anhydrous solvent (e.g., THF or DMF).
-
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve palladium(II) acetate (1 equivalent) in the anhydrous solvent.
-
Add this compound (at least 3 equivalents) to the solution.
-
Stir the mixture at room temperature. The formation of the active S-Pd(TFP)₂ complex occurs spontaneously.[1] This solution can be directly used for the subsequent cross-coupling reaction.
-
Protocol 3: In situ Generation of Pd(0)-TFP Complex from Pd(dba)₂
This protocol describes the formation of the active catalyst from a Pd(0) precursor.[2][3]
-
Materials: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂, this compound (TFP), Anhydrous solvent (e.g., THF or DMF).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve Pd₂(dba)₃ (0.5 equivalents) or Pd(dba)₂ (1 equivalent) in the anhydrous solvent.
-
Add the desired amount of this compound (typically 2-4 equivalents per palladium atom).
-
Stir the mixture at room temperature to allow for the formation of the active palladium(0)-TFP species. The resulting solution is ready for the catalytic reaction.
-
Catalytic Cross-Coupling Reactions
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for a Suzuki-Miyaura reaction using a Pd-TFP catalyst.
-
Materials: Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), Aryl halide (1 equivalent), Arylboronic acid (1.2-1.5 equivalents), Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, 2-3 equivalents), Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF).
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium precursor, this compound, the aryl halide, the arylboronic acid, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 5: General Procedure for Stille Coupling
This protocol outlines a general procedure for a Stille coupling reaction using a Pd-TFP catalyst.
-
Materials: Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), this compound (2-4 mol% Pd), Aryl or vinyl halide/triflate (1 equivalent), Organostannane (1.1-1.2 equivalents), Optional additive (e.g., CuI, LiCl), Anhydrous solvent (e.g., THF, DMF, toluene).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the palladium precursor, this compound, the halide/triflate, and any additives.
-
Add the anhydrous solvent, followed by the organostannane.
-
Heat the reaction mixture (typically 50-100 °C) and stir until completion.
-
Upon completion, the reaction is typically worked up by quenching with an aqueous solution of KF to precipitate tin byproducts, followed by extraction and purification.
-
Protocol 6: General Procedure for Negishi Coupling
This protocol provides a general method for a Negishi coupling reaction catalyzed by a Pd-TFP system.
-
Materials: Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), Aryl or vinyl halide (1 equivalent), Organozinc reagent (1.1-1.5 equivalents, typically as a solution in THF), Anhydrous solvent (e.g., THF, DMF).
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium precursor and this compound.
-
Add the anhydrous solvent and the aryl or vinyl halide.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature or below.
-
Allow the reaction to warm to the desired temperature (often room temperature to 60 °C) and stir until complete.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
-
Visualizations
The following diagrams illustrate the key chemical processes involved.
Caption: Formation of active catalytic species from palladium precursors and TFP.
Caption: A simplified catalytic cycle for palladium-TFP catalyzed cross-coupling reactions.
Caption: A logical guide for selecting the appropriate palladium precursor.
Conclusion
The reactivity of this compound with palladium precursors is a nuanced subject where the choice of the metal source plays a crucial role in the outcome of the catalytic reaction. For generating highly active catalysts in situ, Pd(OAc)₂ appears to be a superior choice, leading to the formation of a more reactive Pd(0) species. For applications requiring a well-defined and stable precatalyst, PdCl₂ is the precursor of choice, yielding the readily isolable trans-[PdCl₂(TFP)₂] complex. Pd(dba)₂ and its analogues are effective Pd(0) sources that perform well under various conditions, although the nature of the active species can be more complex and solvent-dependent. Researchers and drug development professionals should consider the specific requirements of their synthetic route, including desired reactivity, catalyst stability, and operational simplicity, when selecting the optimal palladium precursor to be used in conjunction with this compound.
References
- 1. Neutral palladium(0) complexes from Pd(OAc) 2 and tri-2-furylphosphine and their reactivity in oxidative addition of iodobenzene | Semantic Scholar [semanticscholar.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
The Understated Performer: Tri(2-furyl)phosphine in Suzuki-Miyaura Coupling
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the vast landscape of phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions, Tri(2-furyl)phosphine (TFP) emerges as a cost-effective and efficient alternative for specific applications, particularly in the Suzuki-Miyaura coupling. This guide provides a comparative analysis of TFP's performance against other common phosphine ligands, supported by experimental data, to aid researchers in ligand selection for their synthetic challenges.
Performance Profile of this compound
This compound is characterized as a sterically compact and electron-deficient ligand. These electronic properties influence its behavior in the catalytic cycle of the Suzuki-Miyaura reaction. While electron-rich phosphines are often favored for accelerating the oxidative addition step with challenging substrates like aryl chlorides, electron-deficient ligands can play a crucial role in other elementary steps of the cycle. Computational studies have suggested that for the transmetalation step, electron-withdrawing ligands can lower the energy barrier.[1]
A key advantage of TFP lies in its performance in specific contexts where more common ligands, such as Triphenylphosphine (PPh₃), may underperform.
Comparative Analysis: TFP vs. Triphenylphosphine
Experimental evidence suggests that while PPh₃ has a stronger thermodynamic affinity for the palladium(II) center, this can sometimes lead to less efficient catalysis.[2] In contrast, TFP can promote more efficient product formation under certain conditions.
In a comparative study, the Suzuki-Miyaura reaction was monitored with different phosphine ligands. The presence of excess PPh₃ was found to inhibit the reaction, leading to lower yields of the desired biaryl product.[2] Conversely, the use of TFP under similar conditions resulted in a significantly higher reaction rate and yield.[2]
Table 1: Ligand Effect on Suzuki-Miyaura Coupling Yield
| Ligand Present (6 mol%) | Biaryl Yield (%) after 0.25 h |
| This compound | ~70% |
| Triphenylphosphine | ~10% |
| Reaction Conditions: p-iodotoluene, phenylboronic acid, K₃PO₄, Pd(dba)₂, THF, room temperature. | Data adapted from reference[2]. |
This data highlights that in the presence of excess ligand, TFP interferes less with the catalytic cycle compared to PPh₃, leading to a more efficient coupling process.
Substrate Scope Considerations
While comprehensive data tables for TFP's substrate scope are not as widespread as for more modern, proprietary ligands, its utility has been noted. As an electron-deficient ligand, TFP can be particularly effective in reactions where the oxidative addition is not the rate-limiting step or when coupling electron-rich aryl halides. The following table provides a generalized expectation of performance based on the principles of ligand effects in Suzuki coupling.
Table 2: Generalized Substrate Scope Comparison
| Ligand | Aryl Chlorides (Electron-Deficient) | Aryl Chlorides (Electron-Rich) | Aryl Bromides & Iodides | Sterically Hindered Substrates |
| This compound (TFP) | Moderate | Good | Excellent | Moderate |
| Triphenylphosphine (PPh₃) | Poor to Moderate | Moderate | Good | Moderate |
| Bulky, Electron-Rich Ligands (e.g., Buchwald-type) | Good to Excellent | Good to Excellent | Excellent | Good to Excellent |
Experimental Protocols
A general protocol for a Suzuki-Miyaura coupling reaction utilizing this compound is provided below. Researchers should note that optimization of reaction parameters such as base, solvent, and temperature is often necessary for specific substrate combinations.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagents: Under the inert atmosphere, add the chosen solvent (e.g., Toluene, Dioxane, THF, 5 mL).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction vessel via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Process
To better understand the workflow and the catalytic cycle, the following diagrams are provided.
Conclusion
This compound represents a valuable tool in the synthetic chemist's toolbox for Suzuki-Miyaura cross-coupling. While it may not offer the broad applicability of more sophisticated and expensive bulky, electron-rich ligands for challenging substrates like unactivated aryl chlorides, its performance can be superior to commonly used ligands like PPh₃ in certain scenarios. Its electron-deficient nature and smaller steric profile make it a worthy candidate for consideration, especially in the coupling of aryl bromides and iodides, and for reactions where catalyst inhibition by excess ligand is a concern. For drug development professionals, the cost-effectiveness and ready availability of TFP make it an attractive option for process development and scale-up campaigns.
References
A Comparative Guide to Ligand Selectivity: Tri(2-furyl)phosphine vs. Tricyclohexylphosphine
In the landscape of transition metal catalysis, the choice of ligand is a critical parameter that dictates the efficiency, stability, and, most importantly, the selectivity of a reaction. Phosphine (B1218219) ligands, with their tunable steric and electronic properties, are mainstays in catalyst design. This guide provides a detailed comparison between two common monodentate phosphine ligands: the electron-poor Tri(2-furyl)phosphine (TFP) and the electron-rich, bulky Tricyclohexylphosphine (PCy₃). Understanding their fundamental differences allows researchers to make rational decisions to control reaction outcomes, particularly in the synthesis of complex molecules for pharmaceuticals and advanced materials.
Electronic and Steric Properties: A Quantitative Comparison
The divergent performance of TFP and PCy₃ stems directly from their distinct electronic and steric profiles. TFP is characterized by its electron-withdrawing nature and moderate steric bulk, while PCy₃ is a strong electron donor with significant steric hindrance. These characteristics are quantified by established descriptors such as the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ).
-
Electronic Properties: The TEP measures the electron-donating or -withdrawing ability of a ligand by observing the C-O stretching frequency (ν(CO)) in a [LNi(CO)₃] complex. A lower ν(CO) value indicates a more electron-donating ligand.[1][2] PCy₃, with its electron-donating alkyl groups, significantly increases the electron density on the metal center.[3] In contrast, the furyl groups in TFP are electron-withdrawing due to the electronegativity of the oxygen atoms, making TFP a much poorer σ-donor.[4]
-
Steric Properties: The Tolman cone angle (θ) provides a measure of the steric bulk of a phosphine ligand.[5][6] PCy₃ possesses one of the larger cone angles among common phosphines, which is crucial for creating a sterically demanding environment around the metal center.[7][8] This bulk can facilitate key steps like reductive elimination and prevent catalyst deactivation pathways.[3] TFP has a considerably smaller cone angle, closer to that of triphenylphosphine, indicating a more compact structure.[7][9]
Data Presentation: Ligand Parameter Summary
The quantitative differences in the steric and electronic properties of TFP and PCy₃ are summarized below.
| Parameter | This compound (TFP) | Tricyclohexylphosphine (PCy₃) | Rationale for Difference |
| Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ | 2066.5 | 2056.4 | The electron-withdrawing furyl groups in TFP decrease electron density at the metal, whereas the σ-donating cyclohexyl groups in PCy₃ increase it. |
| Tolman Cone Angle (θ) | 133°[9] / 149°[7] | 170°[6][7] | The flexible, planar furyl groups create a less sterically hindered profile compared to the bulky, saturated cyclohexyl rings of PCy₃. |
| General Classification | Electron-poor, moderately bulky | Electron-rich, bulky | Combination of electronic and steric factors. |
Note: Reported cone angles can vary based on the method of determination (e.g., physical models vs. X-ray crystallography). Both commonly cited values for TFP are provided for completeness.
Visualizing Ligand Properties and Catalytic Influence
The following diagrams illustrate the core concepts of ligand properties and their impact on a catalytic cycle.
Caption: Core Property Differences.
Caption: Ligand Influence on a Catalytic Cycle.
Impact on Selectivity in Cross-Coupling Reactions
The interplay of steric and electronic effects directly translates to differences in reaction selectivity.
Chemoselectivity: In substrates with multiple reactive sites (e.g., different halide or pseudohalide groups), ligand choice can determine which site undergoes reaction. The reactivity order is often C–I > C–OTf > C–Br >> C–Cl.[10]
-
PCy₃: As a strongly electron-donating ligand, PCy₃ promotes the oxidative addition step.[3] This can sometimes lead to a loss of selectivity, favoring reaction at the most electronically accessible site. However, in certain systems, its use can favor the activation of one bond type over another, for instance, C-Br over C-OTf.
-
TFP: The electron-withdrawing nature of TFP can disfavor oxidative addition but may accelerate other steps in the catalytic cycle. This can alter the delicate balance of rates, leading to unconventional or enhanced chemoselectivity where a typically less reactive bond is activated preferentially.
Regioselectivity: When a molecule has multiple, chemically similar positions where a reaction could occur, the steric and electronic properties of the ligand can direct the reaction to a specific site.
-
PCy₃: The significant steric bulk of PCy₃ can be used to control regioselectivity by sterically blocking access to certain positions on a substrate, thereby directing the catalyst to the less hindered site.[11] This is a common strategy in the functionalization of poly-substituted aromatic or heteroaromatic compounds.
-
TFP: With its more moderate steric profile, TFP may offer different regiochemical outcomes, potentially allowing for reaction at sites that would be inaccessible with a bulkier ligand like PCy₃.
Experimental Protocols
A generalized protocol for evaluating ligand performance in a Suzuki-Miyaura cross-coupling reaction is provided below. This serves as a template that can be adapted for specific substrates.
General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
Objective: To compare the efficacy and selectivity of this compound (TFP) and Tricyclohexylphosphine (PCy₃) in the coupling of an aryl halide with an arylboronic acid.
1. Preparation and Reagent Setup:
-
In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂ (1 mol%) or Pd₂(dba)₃ (0.5 mol%)).
-
Add the phosphine ligand (TFP or PCy₃, 2-3 mol%).
-
Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times.
2. Reaction Execution:
-
Under the inert atmosphere, add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
-
Add the degassed solvent (e.g., Toluene, Dioxane, or THF, to achieve a concentration of ~0.1-0.2 M).
-
Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).
3. Monitoring and Work-up:
-
The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
4. Analysis and Purification:
-
The crude product's yield and selectivity (ratio of desired product to byproducts) can be determined by ¹H NMR analysis using an internal standard.
-
Purify the product using flash column chromatography on silica (B1680970) gel.
This protocol allows for a direct, side-by-side comparison of TFP and PCy₃ under identical conditions, providing clear data on their relative performance in terms of yield and selectivity for a given transformation.
Caption: Logical Flow from Ligand Choice to Selectivity.
Conclusion
The selection between this compound and Tricyclohexylphosphine is a choice between two distinct reactivity profiles. PCy₃ is a classic ligand for challenging cross-couplings, particularly with less reactive substrates like aryl chlorides, where its strong electron-donating ability and steric bulk are beneficial.[3] TFP, on the other hand, serves as a more specialized ligand. Its electron-poor nature can be advantageous for promoting reactions under milder conditions, avoiding side reactions, or achieving unique selectivity profiles that are inaccessible with more traditional electron-rich phosphines.[4] For researchers in drug development and materials science, understanding these nuances is essential for the rational design of catalytic systems to efficiently and selectively construct target molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 4. This compound|Ligand for Catalysis [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 5518-52-5 [smolecule.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Tri(2-furyl)phosphine: A Procedural Guide
Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. Tri(2-furyl)phosphine, a common reagent in synthetic chemistry, requires careful handling due to its potential hazards. This guide provides essential safety information and a step-by-step procedure for the proper disposal of this compound, designed for researchers, scientists, and professionals in drug development.
Essential Safety and Handling
Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves.[3]
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Handling and Storage:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Keep away from ignition sources.[3]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] this compound should be stored under an inert atmosphere like argon to prevent oxidation.[4]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₉O₃P |
| Molecular Weight | 232.17 g/mol [1] |
| Melting Point | 59-64 °C |
| Boiling Point | 136 °C at 4 mmHg |
| Form | Solid |
| GHS Hazard Statements | H315, H319, H335[1] |
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the understanding that it is an organophosphorus compound. The primary method for rendering such compounds less harmful is through oxidation. The following procedure outlines a method for the chemical deactivation of small quantities of this compound prior to disposal.
Experimental Protocol: Deactivation via Oxidation
This protocol is designed for the treatment of small, residual amounts of this compound typically found in a research laboratory setting.
Materials:
-
This compound waste
-
A suitable solvent in which the phosphine (B1218219) is soluble (e.g., Tetrahydrofuran (THF) or Toluene)
-
Household bleach (sodium hypochlorite (B82951) solution, ~5-8%)
-
Stir bar and stir plate
-
Appropriate size beaker or flask
-
pH paper or pH meter
Procedure:
-
Preparation: In a well-ventilated chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent (e.g., THF). This ensures a homogenous mixture for the deactivation reaction.
-
Cooling: Place the flask containing the dissolved phosphine in an ice bath to control the temperature during the exothermic oxidation reaction.
-
Deactivation: While stirring vigorously, slowly add household bleach (sodium hypochlorite solution) dropwise to the phosphine solution. The bleach will oxidize the phosphine to the less hazardous phosphine oxide. A general rule of thumb is to use a 2-3 fold molar excess of sodium hypochlorite.
-
Monitoring: Continue stirring the reaction mixture at room temperature for several hours to ensure the complete oxidation of the phosphine. The completion of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Neutralization: After confirming the completion of the reaction, check the pH of the solution. Neutralize the solution by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed, aiming for a pH between 6 and 8.
-
Final Disposal: The resulting neutralized aqueous solution, containing the phosphine oxide, can now be disposed of as aqueous chemical waste.[2][3] Always adhere to local and institutional regulations for chemical waste disposal.[2]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Tri(2-furyl)phosphine
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Tri(2-furyl)phosphine (CAS No. 5518-52-5). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Summary: this compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to adhere to the following personal protective equipment (PPE) guidelines and handling procedures to minimize exposure risk.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specific Recommendation | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is recommended for splash protection. | Conforming to EN 166 (EU) or NIOSH (US)[1][2] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) and fire/flame resistant, impervious clothing.[1][4] A lab coat or gown with long sleeves and tight-fitting cuffs is required. | Follow manufacturer's permeation data for glove selection. |
| Respiratory Protection | For operations that may generate dust or aerosols, a full-face respirator with a particulate filter or a NIOSH-approved N95 dust mask is necessary.[2][5][6] Use a self-contained breathing apparatus (SCBA) for firefighting.[1][7] | Conforming to EN 143 for particulate filters.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, call a poison center or doctor.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1] |
| Spill | Evacuate personnel to a safe area. Avoid dust formation and remove all sources of ignition. Use personal protective equipment. Collect the spilled material with spark-proof tools and place it in a suitable, closed container for disposal.[1][7] |
Disposal Plan
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
Safety Workflow Diagram
Caption: Logical workflow for safely handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. Tris(furan-2-yl)phosphane | C12H9O3P | CID 521585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. This compound 0.99 TFP [sigmaaldrich.com]
- 6. This compound 0.99 TFP [sigmaaldrich.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5518-52-5 Name: Tri(2-furyl)phosphineTri-2-furylphosphineTris(fur-2-yl)phosphine [xixisys.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
